Product packaging for Benocyclidine-d10(Cat. No.:)

Benocyclidine-d10

Cat. No.: B10766043
M. Wt: 309.5 g/mol
InChI Key: RGSVXQJPSWZXOP-PGAPGPTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benocyclidine-d10 is a useful research compound. Its molecular formula is C19H25NS and its molecular weight is 309.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25NS B10766043 Benocyclidine-d10

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H25NS

Molecular Weight

309.5 g/mol

IUPAC Name

1-[1-(1-benzothiophen-2-yl)cyclohexyl]-2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine

InChI

InChI=1S/C19H25NS/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18/h3-4,9-10,15H,1-2,5-8,11-14H2/i2D2,7D2,8D2,13D2,14D2

InChI Key

RGSVXQJPSWZXOP-PGAPGPTOSA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2(CCCCC2)C3=CC4=CC=CC=C4S3)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4

Origin of Product

United States

Foundational & Exploratory

Benocyclidine-d10: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Benocyclidine-d10 (BCP-d10) is the deuterated analog of Benocyclidine (BCP), also known as Benzothiophenylcyclohexylpiperidine (BTCP). A derivative of phencyclidine (PCP), Benocyclidine is a potent and selective dopamine reuptake inhibitor (DRI).[1][2][3] Unlike PCP and related compounds such as ketamine, Benocyclidine exhibits negligible affinity for the N-methyl-D-aspartate (NMDA) receptor, and thus lacks significant anesthetic, hallucinogenic, or dissociative effects.[1][2] this compound, with its ten deuterium atoms, serves primarily as an internal standard for the accurate quantification of Benocyclidine in biological samples using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and experimental applications of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is structurally identical to Benocyclidine, with the exception of ten hydrogen atoms on the piperidine ring being replaced by deuterium.[4] This isotopic labeling results in a higher molecular weight, which allows for its differentiation from the non-deuterated analyte in mass spectrometry.

Table 1: Physicochemical Properties of this compound and Benocyclidine

PropertyThis compoundBenocyclidine
Formal Name 1-(1-benzo[b]thien-2-ylcyclohexyl)-2,2,3,3,4,4,5,5,6,6-d10-piperidine[5]1-(1-benzo[b]thien-2-ylcyclohexyl)-piperidine[6]
Molecular Formula C₁₉H₁₅D₁₀NS[4][7]C₁₉H₂₅NS[1]
Molecular Weight 309.5 g/mol [5][7]299.5 g/mol [6]
Appearance White crystalline solid (inferred from non-deuterated form)[8]White crystalline solid[8]
Solubility Soluble in organic solvents such as methanol and ethanol.[8]DMF: 5 mg/ml, Ethanol: 2 mg/ml[6]
UV Absorption Maxima 229, 270, 300 nm[4]229, 270, 300 nm[6]
Purity ≥99% deuterated forms (d₁-d₁₀)[4]Typically ≥98%

Mechanism of Action

The pharmacological activity of this compound is analogous to that of Benocyclidine.[8] Its primary mechanism of action is the potent and selective inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[3] By blocking the DAT, Benocyclidine increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[8]

In contrast to its structural precursor, phencyclidine, Benocyclidine has a very low affinity for the NMDA receptor's PCP binding site.[3] While phencyclidine is known to also inhibit serotonin (5-HT) uptake, the selectivity of Benocyclidine for the dopamine transporter suggests a significantly lower affinity for the serotonin transporter (SERT).[4]

Dopamine_Reuptake_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron presynaptic_neuron dopamine_vesicle Dopamine Vesicles dopamine Dopamine dopamine_vesicle->dopamine Release dat Dopamine Transporter (DAT) dopamine->dat Reuptake dopamine_receptor Dopamine Receptors dopamine->dopamine_receptor Binds bcp_d10 Benocyclidine bcp_d10->dat Blocks

Mechanism of dopamine reuptake inhibition by Benocyclidine.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods. Below are representative protocols for its synthesis and use.

Synthesis of this compound ([²H₁₀]BTCP)

A reported synthesis involves the reaction of cyclohexanone with commercially available [²H₁₁]piperidine and sodium cyanide to form an intermediate, which is then reacted with a Grignard reagent derived from 2-iodobenzothiophene. The final product is obtained after an acidic workup.

Materials:

  • Cyclohexanone

  • [²H₁₁]piperidine

  • Sodium cyanide (NaCN)

  • 2-iodobenzothiophene

  • Magnesium turnings

  • Anhydrous diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Methanol (MeOH)

Procedure:

  • React cyclohexanone with [²H₁₁]piperidine and NaCN in water at room temperature for approximately 18 hours to form the deuterated piperidine-cyclohexanecarbonitrile intermediate.

  • Prepare the Grignard reagent by reacting 2-iodobenzothiophene with magnesium turnings in anhydrous diethyl ether.

  • Add the intermediate from step 1 to the Grignard reagent and reflux for approximately 17 hours.

  • Perform a workup with 1 M HCl in methanol to yield [²H₁₀]Benocyclidine.

  • The free base can be converted to the hydrochloride salt by treatment with aqueous HCl.

Quantification of Benocyclidine using LC-MS/MS with this compound Internal Standard

This protocol describes a general method for the quantification of Benocyclidine in a biological matrix (e.g., plasma, brain homogenate) using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

1. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 10 µL of a known concentration of this compound solution (the internal standard).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

2. Liquid Chromatography Conditions:

  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Benocyclidine: m/z 300.4 → 215.3

    • This compound: m/z 310.4 → 215.3

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Quantification:

  • A calibration curve is constructed by analyzing samples with known concentrations of Benocyclidine and a fixed concentration of this compound.

  • The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

  • The concentration of Benocyclidine in unknown samples is determined from this calibration curve.

Experimental Workflow

The use of this compound as an internal standard is a critical part of the bioanalytical workflow to ensure accuracy and precision by correcting for variability in sample preparation and instrument response.

Experimental_Workflow sample_collection 1. Biological Sample Collection (e.g., Plasma, Tissue) add_is 2. Addition of This compound (IS) sample_collection->add_is sample_prep 3. Sample Preparation (e.g., Protein Precipitation, SPE, LLE) add_is->sample_prep lc_ms_analysis 4. LC-MS/MS Analysis sample_prep->lc_ms_analysis data_processing 5. Data Processing (Peak Integration) lc_ms_analysis->data_processing quantification 6. Quantification (Calibration Curve) data_processing->quantification final_result 7. Final Concentration Determination quantification->final_result

Bioanalytical workflow using this compound as an internal standard.

Quantitative Data

The following tables summarize key pharmacological and analytical data for Benocyclidine and its deuterated analog.

Table 2: Pharmacological Data for Benocyclidine

ParameterValueTargetNotes
IC₅₀ 7-8 nM[2]Dopamine Transporter (DAT)Potent inhibitor of dopamine reuptake.
K₀.₅ 6 µM[3]NMDA Receptor (PCP Site)Negligible affinity for the NMDA receptor.
K_d 84.2 nMnAChR PCP Ion ChannelDetermined in MS Binding Assays.

Table 3: Mass Spectrometric Data for MRM Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Benocyclidine300.4215.3
This compound310.4215.3

Conclusion

This compound is an indispensable tool for researchers studying the pharmacokinetics, metabolism, and toxicology of Benocyclidine. Its stable isotopic labeling allows for its use as an ideal internal standard, providing high accuracy and precision in quantitative bioanalysis. A thorough understanding of its properties and the mechanism of action of its non-deuterated counterpart is essential for its effective application in preclinical and forensic research. This guide provides a foundational resource for scientists and professionals working with this important analytical standard.

References

An In-depth Technical Guide to the Synthesis and Characterization of Benocyclidine-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benocyclidine-d10 (BTCP-d10), a deuterated analog of the potent and selective dopamine reuptake inhibitor, Benocyclidine (BTCP). This compound is an essential tool in pharmacological research, primarily utilized as an internal standard for the quantification of Benocyclidine in various biological matrices using mass spectrometry-based methods.[1] This guide details the synthetic pathway, experimental protocols, and characterization data for this compound, alongside an illustrative representation of the parent compound's mechanism of action.

Physicochemical and Pharmacological Properties

This compound is a derivative of phencyclidine where the phenyl group is substituted with a benzothiophenyl group, and the piperidine ring is fully deuterated.[1] This isotopic labeling provides a distinct mass shift, crucial for its application as an internal standard, without significantly altering its chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Formal Name1-(1-benzo[b]thien-2-ylcyclohexyl)-2,2,3,3,4,4,5,5,6,6-d10-piperidine[1]
Chemical FormulaC₁₉H₁₅D₁₀NS[1]
Molecular Weight309.5 g/mol [1][2]
Purity≥95% (≥99% deuterated forms d₁-d₁₀)[1][2]
SolubilityDMF: 5 mg/ml, Ethanol: 2 mg/ml[1]
UV Lambda Max229, 270, 300 nm[1]

The non-deuterated parent compound, Benocyclidine (BTCP), is a potent and selective dopamine reuptake inhibitor with an IC₅₀ value of approximately 8 nM.[3][4][5] Unlike other arylcyclohexylamines such as phencyclidine (PCP) or ketamine, BTCP exhibits negligible affinity for the NMDA receptor (K₀.₅ = 6 μM), and thus lacks the characteristic dissociative or hallucinogenic effects associated with these compounds.[3][4][5][6]

Synthesis of this compound

The synthesis of this compound is analogous to the preparation of its non-deuterated counterpart and other BTCP analogs.[4] A common approach involves a two-step process: the formation of a key intermediate, α-piperidinocyclohexanecarbonitrile, followed by a Grignard reaction with the appropriate benzothiophene derivative. For the deuterated analog, piperidine-d11 is used as a starting material.

Synthetic Workflow

Synthesis_Workflow Synthetic Workflow for this compound cluster_0 Step 1: Formation of α-(Piperidin-d10)cyclohexanecarbonitrile cluster_1 Step 2: Grignard Reaction cyclohexanone Cyclohexanone reaction1 Reaction cyclohexanone->reaction1 piperidine_d11 Piperidine-d11 piperidine_d11->reaction1 sodium_bisulfite Sodium Bisulfite sodium_bisulfite->reaction1 sodium_cyanide Sodium Cyanide sodium_cyanide->reaction1 intermediate1 α-(Piperidin-d10)cyclohexanecarbonitrile reaction3 Grignard Addition & Hydrolysis intermediate1->reaction3 reaction1->intermediate1 benzothiophene 2-Bromobenzo[b]thiophene reaction2 Grignard Reagent Formation benzothiophene->reaction2 magnesium Magnesium magnesium->reaction2 grignard 2-Benzo[b]thienylmagnesium bromide grignard->reaction3 final_product This compound reaction2->grignard reaction3->final_product

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of α-(Piperidin-d10)cyclohexanecarbonitrile

  • To a stirred solution of sodium bisulfite in water, add cyclohexanone at room temperature.

  • After a period of stirring, add piperidine-d11, followed by a solution of sodium cyanide in water.

  • Continue the reaction overnight at room temperature.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude α-(piperidin-d10)cyclohexanecarbonitrile.

Step 2: Synthesis of this compound

  • Prepare the Grignard reagent by adding a solution of 2-bromobenzo[b]thiophene in anhydrous diethyl ether to magnesium turnings under an inert atmosphere.

  • Reflux the mixture until the magnesium is consumed.

  • To the freshly prepared Grignard reagent, add a solution of α-(piperidin-d10)cyclohexanecarbonitrile in anhydrous diethyl ether.

  • Reflux the reaction mixture for several hours.

  • Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization of this compound

The characterization of this compound relies on standard analytical techniques to confirm its identity, purity, and isotopic enrichment.

Table 2: Characterization Data for this compound and Benocyclidine

Analysis MethodThis compoundBenocyclidine (Non-deuterated)
Mass Spectrometry (LC-ESI-MS/MS)
Parent Ion [M+H]⁺m/z 310.4[4]m/z 300.4
Major Fragment Ionm/z 215.3[1]m/z 215.3
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMRAbsence of signals corresponding to the piperidine protons.Signals corresponding to piperidine protons are present.
¹³C NMRSignals for deuterated carbons will be significantly attenuated or absent.All expected carbon signals are present.
Infrared (IR) Spectroscopy
C-D StretchingExpected in the range of 2100-2250 cm⁻¹.C-H stretching of the piperidine ring is observed.

Mechanism of Action of the Parent Compound (Benocyclidine)

Benocyclidine exerts its pharmacological effects by selectively inhibiting the dopamine transporter (DAT), thereby blocking the reuptake of dopamine from the synaptic cleft and increasing the extracellular concentration of dopamine.

Mechanism_of_Action Mechanism of Action of Benocyclidine (BTCP) cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine_release Dopamine Release dopamine_vesicle->dopamine_release dopamine_transporter Dopamine Transporter (DAT) dopamine Dopamine dopamine_release->dopamine dopamine->dopamine_transporter Reuptake dopamine_receptor Dopamine Receptors dopamine->dopamine_receptor postsynaptic_effect Postsynaptic Signal dopamine_receptor->postsynaptic_effect benocyclidine Benocyclidine (BTCP) benocyclidine->dopamine_transporter Inhibition

Caption: Inhibition of dopamine reuptake by Benocyclidine.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed synthetic protocol and characterization data serve as a valuable resource for researchers in pharmacology and drug development. The use of this compound as an internal standard is critical for accurate quantification of Benocyclidine, aiding in preclinical and clinical studies investigating its therapeutic potential and pharmacokinetics. The provided diagrams offer a clear visual representation of the synthetic workflow and the well-established mechanism of action of the parent compound.

References

An In-depth Technical Guide to Deuterated Benocyclidine (BCP-d10) for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the synthesis, experimental protocols, and quantitative data for Deuterated Benocyclidine (BCP-d10) is limited. This guide is therefore constructed based on the established pharmacology of benocyclidine (BCP), the scientific principles of deuterium substitution in drug development, and hypothetical experimental designs to provide a comprehensive theoretical framework for researchers.

Introduction to Benocyclidine (BCP) and the Rationale for Deuteration

Benocyclidine (1-(1-(1-benzothiophen-2-yl)cyclohexyl)piperidine), also known as BTCP, is a psychoactive compound of the arylcyclohexylamine class.[1] Unlike its structural analog phencyclidine (PCP), which is a potent N-methyl-D-aspartate (NMDA) receptor antagonist, benocyclidine exhibits a different pharmacological profile.[2] It is a potent and selective dopamine reuptake inhibitor (DRI), with significantly lower affinity for the NMDA receptor.[1][2] This selectivity makes BCP a valuable research tool for investigating the dopamine transporter (DAT) and its role in various neurological processes.

The deuteration of benocyclidine to create BCP-d10 is a strategic modification aimed at enhancing its pharmacokinetic properties. Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon.[3] This increased bond strength can slow down metabolic processes, particularly those catalyzed by cytochrome P450 enzymes, where the cleavage of a carbon-hydrogen bond is the rate-limiting step.[4] This phenomenon, known as the kinetic isotope effect, can lead to a longer drug half-life, increased systemic exposure, and potentially a reduction in the formation of toxic metabolites.[5][6][7] For a research tool like benocyclidine, a more predictable and sustained pharmacokinetic profile can be highly advantageous for in vivo studies.

Proposed Synthesis of Deuterated Benocyclidine (BCP-d10)

A hypothetical synthesis of BCP-d10 could be achieved by modifying existing synthetic routes for benocyclidine, incorporating deuterated reagents at key steps. One plausible approach would involve the use of deuterated piperidine.

Hypothetical Synthetic Scheme:

  • Grignard Reaction: The synthesis would likely commence with the reaction of 2-bromobenzothiophene with magnesium to form the corresponding Grignard reagent.

  • Reaction with Cyclohexanone: The Grignard reagent would then be reacted with cyclohexanone to yield 1-(benzothiophen-2-yl)cyclohexanol.

  • Dehydration: The resulting tertiary alcohol would be dehydrated under acidic conditions to form 1-(benzothiophen-2-yl)cyclohexene.

  • Addition of Deuterated Piperidine: Finally, the addition of deuterated piperidine (piperidine-d10) to the cyclohexene derivative, likely under conditions that facilitate Michael addition or a related reaction, would yield the desired Deuterated Benocyclidine (BCP-d10).

It is crucial to note that this is a theoretical pathway and would require optimization and experimental validation.

Core Pharmacological and Physicochemical Properties

The following tables summarize the known properties of benocyclidine and the anticipated properties of BCP-d10. The data for BCP-d10 is hypothetical and projected based on the principles of the kinetic isotope effect.

Table 1: Physicochemical Properties

PropertyBenocyclidine (BCP)Deuterated Benocyclidine (BCP-d10) (Hypothetical)
IUPAC Name 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine1---INVALID-LINK--
Formula C19H25NSC19H15D10NS
Molar Mass 299.48 g/mol ~309.54 g/mol
CAS Number 112726-66-6Not available

Table 2: Pharmacological Data (Hypothetical Comparison)

ParameterBenocyclidine (BCP)Deuterated Benocyclidine (BCP-d10) (Hypothetical)Target
Binding Affinity (Ki) ~8 nM (IC50)[8]Expected to be similar to BCPDopamine Transporter (DAT)
Binding Affinity (K0.5) ~6 µM[8]Expected to be similar to BCPNMDA Receptor
In Vivo Half-life (t1/2) Not well-documentedExpected to be longer than BCP-
Metabolic Clearance Primarily hepaticExpected to be lower than BCP-

Detailed Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the characterization of BCP-d10.

Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity

Objective: To determine the binding affinity (Ki) of BCP-d10 for the dopamine transporter.

Materials:

  • Rat striatal tissue homogenate (source of DAT)

  • [³H]-WIN 35,428 (radioligand for DAT)

  • BCP-d10 (unlabeled ligand)

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Glass fiber filters

Methodology:

  • Tissue Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to obtain a crude membrane preparation. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a series of microcentrifuge tubes, add a constant concentration of [³H]-WIN 35,428, the tissue homogenate, and varying concentrations of BCP-d10 (e.g., 10⁻¹² M to 10⁻⁵ M).

  • Incubation: Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of BCP-d10 that inhibits 50% of the specific binding of [³H]-WIN 35,428 (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Dopamine Uptake Assay

Objective: To determine the functional potency (IC50) of BCP-d10 in inhibiting dopamine uptake.

Materials:

  • Synaptosomes prepared from rat striatum

  • [³H]-Dopamine

  • BCP-d10

  • Krebs-Ringer buffer

  • Inhibitors of norepinephrine and serotonin uptake (to ensure selectivity for DAT)

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from rat striatal tissue using standard subcellular fractionation techniques.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of BCP-d10 for a short period (e.g., 10 minutes) at 37°C.

  • Initiation of Uptake: Add [³H]-Dopamine to the synaptosome suspension to initiate the uptake process.

  • Incubation: Incubate for a short, defined period (e.g., 5 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification: Measure the amount of [³H]-Dopamine taken up by the synaptosomes using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of dopamine uptake inhibition against the concentration of BCP-d10 to determine the IC50 value.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile (e.g., half-life, clearance, volume of distribution) of BCP-d10.

Materials:

  • Male Sprague-Dawley rats

  • BCP-d10 formulated for intravenous (IV) and oral (PO) administration

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Dosing: Administer a single dose of BCP-d10 to two groups of rats: one group receiving an IV bolus and the other receiving an oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Extract BCP-d10 from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd). Bioavailability after oral administration can also be determined by comparing the AUC from the PO and IV groups.

Visualizations: Pathways and Workflows

Signaling Pathway of Dopamine Reuptake Inhibition

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine_Vesicle Dopamine (in vesicle) L_DOPA->Dopamine_Vesicle Dopamine_Synapse Dopamine (synaptic cleft) Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor BCP_d10 BCP-d10 BCP_d10->DAT Inhibition Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction

Caption: Dopamine reuptake inhibition by BCP-d10 at the presynaptic terminal.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare Tissue Homogenate start->prep setup Set up Assay Tubes: - [3H]-Radioligand - Tissue - BCP-d10 prep->setup incubate Incubate to Equilibrium setup->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash quantify Scintillation Counting wash->quantify analyze Data Analysis (IC50, Ki) quantify->analyze end End analyze->end

Caption: Workflow for determining binding affinity via radioligand displacement.

Logical Flow for an In Vivo Pharmacokinetic Study

PK_Study_Workflow start Start dosing Administer BCP-d10 (IV and PO Groups) start->dosing sampling Collect Blood Samples at Timed Intervals dosing->sampling plasma_prep Prepare Plasma sampling->plasma_prep bioanalysis Quantify BCP-d10 Concentration (LC-MS/MS) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Modeling (t1/2, AUC, CL, Vd) bioanalysis->pk_analysis end End pk_analysis->end

Caption: Workflow for assessing the in vivo pharmacokinetics of BCP-d10.

Conclusion

Deuterated Benocyclidine (BCP-d10) represents a potentially valuable tool for neuroscience research. By leveraging the kinetic isotope effect, BCP-d10 is anticipated to offer an improved pharmacokinetic profile compared to its non-deuterated counterpart, making it more suitable for in vivo studies investigating the role of the dopamine transporter in health and disease. The experimental protocols and theoretical data presented in this guide provide a foundational framework for the synthesis, characterization, and application of BCP-d10 in a research setting. Rigorous experimental validation of these hypothetical frameworks is the necessary next step in establishing BCP-d10 as a standard research compound.

References

Physical and chemical properties of Benocyclidine-d10

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Benocyclidine-d10

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and mechanism of action of this compound (BCP-d10). This compound is the deuterated analog of Benocyclidine (BCP), a potent and selective dopamine reuptake inhibitor. Due to its isotopic labeling, BCP-d10 is an invaluable internal standard for the quantification of BCP in various biological matrices using mass spectrometry techniques. This document includes detailed methodologies for its synthesis and analysis, alongside visualizations of key processes to support research and development applications.

Core Physical and Chemical Properties

This compound is a derivative of phencyclidine where the phenyl group is substituted with a benzothiophenyl group, and the piperidine ring is fully deuterated. This isotopic labeling is crucial for its use as an internal standard in quantitative analyses.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 1-[1-(1-benzothiophen-2-yl)cyclohexyl]-2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine[1]
Synonyms BCP-d10, BTCP-d10, Benzothiophenylcyclohexylpiperidine-d10, GK 13-d10[2][3][4]
Molecular Formula C₁₉H₁₅D₁₀NS[2][4]
Molecular Weight 309.5 g/mol [1][2][4]
Exact Mass 309.23353843 Da[1]
Solubility DMF: 5 mg/ml; Ethanol: 2 mg/ml[4]
UV Absorption Maxima 229, 270, 300 nm[4]
Deuterium Incorporation ≥99% deuterated forms (d₁-d₁₀)[4]
Storage Temperature -20°C[3]
InChI Key RGSVXQJPSWZXOP-PGAPGPTOSA-N[1][2][4]

Experimental Protocols

This section details the methodologies for the synthesis and analytical quantification of this compound.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is performed in a two-step process analogous to the methods reported for the non-labeled compound.[5]

Methodology:

  • Step 1: Formation of Deuterated Nitrile Intermediate:

    • Cyclohexanone is reacted with commercially available [²H₁₁]piperidine and sodium cyanide (NaCN).

    • This reaction yields the intermediate 1-(piperidine-²H₁₀-1-carbonitrile)cyclohexane.

    • The resulting product is isolated by filtration and can be used in the subsequent step without requiring further purification.[5]

  • Step 2: Grignard Reaction and Product Formation:

    • A Grignard reagent is prepared from 2-iodobenzothiophene.

    • The deuterated nitrile intermediate from Step 1 is added to the Grignard reagent.

    • Following the reaction, an appropriate workup is performed to yield the final product, [²H₁₀]Benocyclidine.[5]

    • The product can then be converted to its hydrochloride salt for improved stability and handling.

G cluster_synthesis Synthesis Workflow for this compound HCl cyclohexanone Cyclohexanone step1 Step 1: Nucleophilic Addition cyclohexanone->step1 d11_piperidine [²H₁₁]Piperidine d11_piperidine->step1 nacn NaCN nacn->step1 grignard_reagent Grignard Reagent (from 2-iodobenzothiophene) step2 Step 2: Grignard Reaction grignard_reagent->step2 intermediate Deuterated Nitrile Intermediate intermediate->step2 product_base [²H₁₀]Benocyclidine (Base) workup Workup & HCl Salt Formation product_base->workup product_hcl [²H₁₀]Benocyclidine HCl (Final Product) step1->intermediate step2->product_base workup->product_hcl

Caption: Synthesis workflow for this compound Hydrochloride.

Analytical Quantification via LC-ESI-MS/MS

This compound serves as an internal standard for the quantification of Benocyclidine (BTCP) using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).[5][6]

Instrumentation and Conditions:

  • Liquid Chromatography (LC):

    • Column: YMC-Triart Diol-HILIC (50 mm × 2 mm, 3 μm).[6]

    • Mobile Phase: A mixture of ammonium formate buffer (20 mM, pH 3.0) and acetonitrile in a 20:80 (v/v) ratio.[6]

    • Flow Rate: 800 μL/min.[6]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization, positive mode (ESI+).

    • Analyzer: Triple Quadrupole Mass Spectrometer.

    • Detection: Multiple Reaction Monitoring (MRM).[6]

Mass Transitions:

The quantification is achieved by monitoring specific precursor-to-product ion transitions:

  • Benocyclidine (BTCP): m/z 300.4 → m/z 215.3.[6]

  • This compound ([²H₁₀]BTCP): m/z 310.4 → m/z 215.3.[5][6]

The fragmentation pathways for both the labeled and unlabeled compounds result in a major product ion of m/z 215.3. This is attributed to the loss of the piperidine moiety, which is deuterated in the internal standard.[5]

G cluster_lcms LC-ESI-MS/MS Analytical Workflow sample Sample Preparation (Analyte + BCP-d10 Internal Standard) lc LC Separation (Diol-HILIC Column) sample->lc Injection esi ESI Source (+) Ionization lc->esi Elution q1 Q1: Precursor Ion Selection (m/z 300.4 or 310.4) esi->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 Isolation q3 Q3: Product Ion Selection (m/z 215.3) q2->q3 CID detector Detector Quantification q3->detector Detection

Caption: Workflow for quantification using LC-ESI-MS/MS.

Mechanism of Action

Benocyclidine is a potent and selective dopamine reuptake inhibitor (DRI) with an IC₅₀ value of approximately 8 nM.[2][4][7] Unlike its parent compound phencyclidine, it has negligible affinity for the NMDA receptor (K₀.₅ = 6 μM).[2][4] This selectivity means it does not produce the anesthetic or dissociative effects associated with PCP. Its primary pharmacological action is to block the dopamine transporter (DAT), a protein responsible for clearing dopamine from the synaptic cleft.

Signaling Pathway:

  • Dopamine is released from the presynaptic neuron into the synaptic cleft.

  • Dopamine binds to postsynaptic receptors (e.g., D1, D2), propagating the signal.

  • The dopamine transporter (DAT) on the presynaptic neuron actively removes dopamine from the cleft, terminating the signal.

  • Benocyclidine binds to DAT, inhibiting the reuptake of dopamine.

  • This inhibition leads to an increased concentration and prolonged presence of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission.

G cluster_moa Benocyclidine Mechanism of Action at the Dopamine Transporter presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron dat Dopamine Transporter (DAT) receptor Dopamine Receptors dopamine Dopamine dat->dopamine Reuptake dopamine->receptor Binds & Activates bcp Benocyclidine bcp->dat Blocks

Caption: Benocyclidine blocks dopamine reuptake at the presynaptic neuron.

References

Benocyclidine-d10: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This technical guide provides an in-depth overview of Benocyclidine-d10, a deuterated analog of the potent and selective dopamine reuptake inhibitor, Benocyclidine (BCP). This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental methodologies, and visualization of relevant biological pathways and analytical workflows.

Core Compound Information

This compound serves as a critical analytical tool, primarily utilized as an internal standard for the precise quantification of Benocyclidine in complex biological matrices using mass spectrometry techniques. Its molecular structure is identical to that of Benocyclidine, with the exception of ten hydrogen atoms on the piperidine ring being replaced by deuterium.

Physicochemical and Pharmacological Data

The following table summarizes the key quantitative data for Benocyclidine and its deuterated analog.

PropertyValueCompoundReference
Molecular Formula C₁₉H₁₅D₁₀NSThis compound[1][2]
C₁₉H₂₅NSBenocyclidine
Molecular Weight 309.5 g/mol This compound[1][2]
299.5 g/mol Benocyclidine
IC₅₀ (Dopamine Reuptake) 8 nMBenocyclidine[1]
K₀.₅ (NMDA Receptor) 6 µMBenocyclidine[1]
Formal Name 1-(1-benzo[b]thien-2-ylcyclohexyl)-2,2,3,3,4,4,5,5,6,6-d₁₀-piperidineThis compound[1]

Mechanism of Action: Dopamine Reuptake Inhibition

Benocyclidine is a potent and selective dopamine reuptake inhibitor (DRI).[1] It exerts its effect by binding to the dopamine transporter (DAT), a protein responsible for clearing dopamine from the synaptic cleft back into the presynaptic neuron. By blocking the DAT, Benocyclidine increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This mechanism is central to its psychostimulant properties. Unlike other arylcyclohexylamines such as phencyclidine (PCP), Benocyclidine has negligible affinity for the NMDA receptor.[1]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine_synapse Dopamine dopamine_vesicle->dopamine_synapse Release dat Dopamine Transporter (DAT) bcp bcp->dat dopamine_synapse->dat Reuptake d_receptor Dopamine Receptors (D1/D2) dopamine_synapse->d_receptor Binding signaling Downstream Signaling Cascades d_receptor->signaling Activation

Benocyclidine's inhibition of the dopamine transporter (DAT).

Experimental Protocols

Quantification of Benocyclidine using LC-MS/MS with this compound Internal Standard

This compound is an ideal internal standard for the quantification of Benocyclidine (also referred to as BTCP in some literature) due to its similar chemical properties and chromatographic behavior, with a distinct mass difference that allows for clear differentiation in a mass spectrometer.

Objective: To quantify the concentration of Benocyclidine in a biological sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials:

  • Benocyclidine (analyte)

  • This compound (internal standard)

  • LC-MS/MS system (e.g., triple quadrupole)

  • YMC-Triart Diol-HILIC column (50 mm × 2 mm, 3 µm) or equivalent

  • Ammonium formate buffer (20 mM, pH 3.0)

  • Acetonitrile (LC-MS grade)

  • Biological matrix (e.g., plasma, brain homogenate)

Methodology:

  • Sample Preparation:

    • Prepare calibration standards and quality control samples by spiking known concentrations of Benocyclidine into the blank biological matrix.

    • To each sample, standard, and blank, add a fixed concentration of this compound internal standard (e.g., 5 nM).

    • Perform protein precipitation and/or solid-phase extraction to remove interfering substances from the matrix.

    • Evaporate the solvent and reconstitute the extract in the mobile phase.

  • LC Separation:

    • Column: YMC-Triart Diol-HILIC (50 mm × 2 mm, 3 µm)

    • Mobile Phase: A mixture of ammonium formate buffer (20 mM, pH 3.0) and acetonitrile (20:80, v/v).

    • Flow Rate: 800 µL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Detection:

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode.

    • Monitor the following mass transitions:

      • Benocyclidine: m/z 300.4 → 215.3

      • This compound: m/z 310.4 → 215.3

    • Optimize cone voltage and collision energy for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both the analyte (Benocyclidine) and the internal standard (this compound).

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Benocyclidine in the unknown samples by interpolating their peak area ratios from the calibration curve.

start Start sample_prep 1. Sample Preparation (Spike with this compound) start->sample_prep lc_separation 2. LC Separation (HILIC Column) sample_prep->lc_separation ms_detection 3. ESI-MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis 4. Data Analysis (Peak Area Ratio) ms_detection->data_analysis quantification 5. Quantification (Calibration Curve) data_analysis->quantification end End quantification->end

Workflow for Benocyclidine quantification using a deuterated internal standard.

References

A Technical Guide to Benocyclidine-d10 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benocyclidine-d10 (BCP-d10), a deuterated analog of the potent and selective dopamine reuptake inhibitor, Benocyclidine (BCP). Primarily utilized as an internal standard, this compound is an essential tool in forensic, pharmacological, and toxicological research for the accurate quantification of its parent compound.

Commercial Suppliers

This compound is available from several specialized chemical suppliers for research purposes. The following table summarizes key information from prominent vendors.

SupplierProduct NamePurityAvailable Quantities
Cayman Chemical This compound≥99% deuterated forms (d1-d10)[1]1 mg, 5 mg[1]
EvitaChem This compoundNot SpecifiedInquire
CymitQuimica This compoundMin. 95%[2]Inquire

Note: Availability and pricing are subject to change. This product is intended for forensic and research applications only and is not for human or veterinary use.[1][3]

Technical and Pharmacological Data

This compound is specifically designed for analytical applications, with its physical and chemical properties tailored for use in mass spectrometry. The pharmacological data provided corresponds to the non-deuterated parent compound, Benocyclidine (BCP), which informs its research context.

PropertyValueSource
Formal Name 1-(1-benzo[b]thien-2-ylcyclohexyl)-2,2,3,3,4,4,5,5,6,6-d10-piperidineCayman Chemical[1]
Molecular Formula C₁₉H₁₅D₁₀NSCayman Chemical[1]
Molecular Weight ~309.5 g/mol Cayman Chemical, CymitQuimica[1][2]
Appearance White crystalline solidEvitaChem[4]
Solubility DMF: 5 mg/ml; Ethanol: 2 mg/mlCayman Chemical[1]
Storage -20°CCayman Chemical[1]
Stability ≥ 5 yearsCayman Chemical[1]
BCP Dopamine Reuptake Inhibition (IC₅₀) 8 nMCayman Chemical[1]
BCP NMDA Receptor Affinity (K₀.₅) 6 μM (negligible affinity)Cayman Chemical[1]

Mechanism of Action: Dopamine Reuptake Inhibition

The parent compound, Benocyclidine (BCP), is a potent and selective dopamine reuptake inhibitor (DRI).[1][3][5] It binds to the dopamine transporter (DAT), a protein on the membrane of presynaptic neurons, blocking the reabsorption of dopamine from the synaptic cleft. This action increases the extracellular concentration and duration of dopamine, leading to enhanced dopaminergic neurotransmission. Unlike its structural precursor phencyclidine (PCP), BCP has negligible affinity for the NMDA receptor, meaning it does not produce the dissociative or hallucinogenic effects associated with PCP.[1][5]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Dopamine Vesicles da1 DA vesicle->da1 Release dat Dopamine Transporter (DAT) dopa_synthesis Dopamine Synthesis dopa_synthesis->vesicle Packaging da2 DA receptor Dopamine Receptors da2->receptor Binding & Signal da3 DA da3->dat Reuptake da4 DA bcp Benocyclidine (BCP) bcp->dat

Mechanism of Benocyclidine as a Dopamine Reuptake Inhibitor.

Experimental Protocols & Workflows

The primary application of this compound is as an internal standard for the quantification of BCP in biological matrices (e.g., plasma, urine, tissue homogenates) via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantitative Analysis of BCP using this compound by LC-MS/MS

This protocol outlines a general methodology. Specific parameters such as solvent volumes, gradient conditions, and mass transitions must be optimized for the specific instrumentation and matrix used.

1. Materials and Reagents:

  • Benocyclidine (BCP) analytical standard

  • This compound internal standard (IS)

  • Acetonitrile (ACN), HPLC-grade

  • Methanol (MeOH), HPLC-grade

  • Formic Acid (FA), LC-MS grade

  • Ultrapure Water

  • Biological matrix (e.g., plasma)

  • Centrifuge tubes and vials

2. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of BCP and this compound in methanol.

  • Working Solutions: Create a series of calibration standards by serially diluting the BCP stock solution with 50:50 ACN:Water. Prepare a separate working solution of this compound (e.g., at 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of the biological sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

    • Add 20 µL of the this compound working solution (IS) to each tube and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for analysis.

3. LC-MS/MS Conditions (Example):

  • LC System: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Precursor and product ion pairs (transitions) must be optimized by infusing pure BCP and this compound.

    • BCP Transition (Example): Q1: m/z 299.1 -> Q3: m/z 110.1

    • This compound Transition (Example): Q1: m/z 309.5 -> Q3: m/z 110.1 or another stable fragment.

4. Data Analysis:

  • Integrate the peak areas for both the BCP and this compound MRM transitions.

  • Calculate the ratio of the BCP peak area to the this compound peak area.

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

  • Determine the concentration of BCP in unknown samples by interpolating their peak area ratios from the calibration curve.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) add_is Spike with This compound (IS) start->add_is precip Protein Precipitation (e.g., Acetonitrile) add_is->precip centrifuge Centrifuge precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chroma Chromatographic Separation (C18) inject->chroma ms Mass Spectrometry Detection (MRM) chroma->ms integrate Integrate Peak Areas (Analyte & IS) ms->integrate ratio Calculate Area Ratio (Analyte / IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify

Workflow for Quantitative Analysis using a Deuterated Internal Standard.

References

Benocyclidine-d10 as a Selective Dopamine Reuptake Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benocyclidine (BTCP), and its deuterated analogue Benocyclidine-d10, is a potent and selective dopamine reuptake inhibitor (DRI).[1][2][3] Structurally derived from phencyclidine (PCP), benocyclidine's substitution of a benzothiophenyl group for the phenyl ring results in a pharmacological profile distinct from its parent compound. It exhibits high affinity for the dopamine transporter (DAT) while demonstrating negligible affinity for the N-methyl-D-aspartate (NMDA) receptor, thereby lacking the characteristic dissociative and hallucinogenic effects of PCP.[1][4] This high selectivity makes this compound, often used as an internal standard for the quantification of benocyclidine, a valuable research tool for investigating the specific roles of dopamine reuptake in various physiological and pathological processes.[5] This guide provides an in-depth overview of the core pharmacology of this compound, including its binding affinities, the experimental protocols used for its characterization, and its putative impact on dopaminergic signaling pathways.

Core Pharmacology and Data Presentation

Benocyclidine's primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to an increase in the extracellular concentration and residence time of dopamine in the synaptic cleft. This potent inhibition of dopamine uptake is central to its effects as a psychostimulant.[4]

Quantitative Data Summary
TargetLigand/CompoundParameterValueSpeciesReference(s)
Dopamine Transporter (DAT)Benocyclidine (BTCP)IC50 (inhibition of [3H]dopamine uptake)7-8 nMRat[4][6]
NMDA ReceptorBenocyclidine (BTCP)K0.5 (inhibition of [3H]TCP binding)6 µMRat[3][4]
Dopamine Transporter (DAT)[3H]Benocyclidine ([3H]BTCP)Kd1 (high-affinity binding site)0.9 nMRat[1]
Dopamine Transporter (DAT)[3H]Benocyclidine ([3H]BTCP)Bmax1 (high-affinity binding site)3.5 pmol/mg proteinRat[1]
Dopamine Transporter (DAT)[3H]Benocyclidine ([3H]BTCP)Kd2 (low-affinity binding site)20 nMRat[1]
Dopamine Transporter (DAT)[3H]Benocyclidine ([3H]BTCP)Bmax2 (low-affinity binding site)7.5 pmol/mg proteinRat[1]

Note on this compound: this compound is a deuterated form of Benocyclidine used as an internal standard for its quantification by mass spectrometry.[5] It is presumed to have the same pharmacological activity as the non-deuterated compound.

Experimental Protocols

The characterization of this compound as a dopamine reuptake inhibitor relies on standard and well-validated in vitro assays. The following are detailed methodologies representative of those used to determine its pharmacological profile.

Radioligand Binding Assay for Dopamine Transporter Affinity

This protocol is a synthesized representation of a typical radioligand binding assay to determine the affinity of a test compound (e.g., Benocyclidine) for the dopamine transporter, using [3H]BTCP as the radioligand.

Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of [3H]BTCP at the dopamine transporter, and the inhibitory constant (Ki) of unlabeled Benocyclidine.

Materials:

  • Rat striatal tissue (a brain region with high DAT density)

  • [3H]Benocyclidine ([3H]BTCP)

  • Unlabeled Benocyclidine

  • Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Incubation Buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Wash Buffer (ice-cold Incubation Buffer)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • Scintillation counter

Methodology:

  • Membrane Preparation:

    • Dissect and homogenize rat striatal tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.

    • Resuspend the final pellet in incubation buffer to a desired protein concentration (determined by a protein assay like the Bradford assay).

  • Binding Assay:

    • For saturation binding (to determine Kd and Bmax of [3H]BTCP):

      • In a series of tubes, add a constant amount of membrane preparation.

      • Add increasing concentrations of [3H]BTCP.

      • To a parallel set of tubes, add a high concentration of unlabeled dopamine reuptake inhibitor (e.g., GBR 12909 or unlabeled BTCP) to determine non-specific binding.

    • For competition binding (to determine Ki of unlabeled Benocyclidine):

      • In a series of tubes, add a constant amount of membrane preparation.

      • Add a fixed concentration of [3H]BTCP (typically at or below its Kd).

      • Add increasing concentrations of unlabeled Benocyclidine.

      • Include tubes with no unlabeled compound (total binding) and tubes with a high concentration of a standard DAT inhibitor (non-specific binding).

  • Incubation and Filtration:

    • Incubate all tubes at a specified temperature (e.g., 4°C or 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • Analyze the data using non-linear regression analysis software (e.g., Prism).

      • For saturation binding, plot specific binding (total minus non-specific) against the concentration of [3H]BTCP to determine Kd and Bmax.

      • For competition binding, plot the percentage of specific binding against the concentration of unlabeled Benocyclidine to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

In Vitro Dopamine Uptake Inhibition Assay

This protocol describes a typical procedure to measure the potency of Benocyclidine in inhibiting the uptake of radiolabeled dopamine into synaptosomes or cells expressing the dopamine transporter.

Objective: To determine the IC50 value of Benocyclidine for the inhibition of dopamine uptake.

Materials:

  • Rat striatal synaptosomes or a cell line stably expressing the human dopamine transporter (hDAT).

  • [3H]Dopamine.

  • Benocyclidine.

  • Krebs-Ringer-HEPES buffer (or similar physiological buffer).

  • Scintillation fluid and counter.

Methodology:

  • Preparation of Synaptosomes or Cells:

    • If using synaptosomes, prepare them from fresh rat striatal tissue by homogenization and differential centrifugation.

    • If using cells, culture them to an appropriate confluency in multi-well plates.

  • Uptake Assay:

    • Pre-incubate the synaptosomes or cells with increasing concentrations of Benocyclidine for a short period (e.g., 10-20 minutes) at 37°C.

    • Initiate dopamine uptake by adding a fixed concentration of [3H]Dopamine.

    • Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of transport.

    • To determine non-specific uptake, include samples with a known potent DAT inhibitor (e.g., nomifensine or cocaine) or conduct the assay at 4°C.

  • Termination and Quantification:

    • Rapidly terminate the uptake by adding ice-cold buffer and filtering through glass fiber filters (for synaptosomes) or by aspirating the medium and washing the cells with ice-cold buffer (for cell-based assays).

    • Lyse the synaptosomes or cells and measure the internalized radioactivity by liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific uptake at each concentration of Benocyclidine by subtracting the non-specific uptake.

    • Plot the percentage of inhibition of specific uptake against the concentration of Benocyclidine and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual and experimental frameworks related to the study of this compound.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 DA_Vesicle Dopamine Vesicle VMAT2->DA_Vesicle Synaptic_DA Synaptic Dopamine DA_Vesicle->Synaptic_DA Exocytosis DAT Dopamine Transporter (DAT) DAT->Dopamine Synaptic_DA->DAT Reuptake D1R D1 Receptor Synaptic_DA->D1R D2R D2 Receptor Synaptic_DA->D2R AC Adenylyl Cyclase D1R->AC Activates D2R->AC Inhibits PKA Protein Kinase A AC->PKA cAMP -> DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Signaling (e.g., ERK, CREB) DARPP32->Downstream Modulates Benocyclidine This compound Benocyclidine->DAT Inhibition

Caption: Dopaminergic synapse showing this compound blocking DAT.

cluster_workflow Radioligand Binding Assay Workflow cluster_tubes 2. Assay Setup (in triplicate) prep 1. Membrane Preparation (e.g., from rat striatum) total_binding Total Binding: Membranes + [3H]BTCP nonspecific_binding Nonspecific Binding: Membranes + [3H]BTCP + excess unlabeled ligand competition_binding Competition: Membranes + [3H]BTCP + increasing [this compound] incubation 3. Incubation (to reach equilibrium) total_binding->incubation nonspecific_binding->incubation competition_binding->incubation filtration 4. Rapid Vacuum Filtration (separates bound from free ligand) incubation->filtration counting 5. Scintillation Counting (quantifies radioactivity) filtration->counting analysis 6. Data Analysis (calculate Ki, Kd, Bmax) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound, as a deuterated analogue of the potent and selective dopamine reuptake inhibitor Benocyclidine, serves as an essential tool for neuropharmacological research. Its high affinity for the dopamine transporter, coupled with a lack of significant activity at the NMDA receptor, allows for the specific investigation of the dopaminergic system's role in health and disease. The experimental protocols detailed herein provide a framework for the continued characterization of this and similar compounds. Future research should aim to definitively quantify its binding affinities at the serotonin and norepinephrine transporters to provide a more complete picture of its selectivity profile. Such data would further solidify the utility of this compound as a benchmark compound in the development of novel therapeutics targeting dopamine reuptake.

References

An In-depth Technical Guide to the Pharmacology of Benocyclidine-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benocyclidine (BTCP), and its deuterated analogue Benocyclidine-d10, is a potent and selective dopamine reuptake inhibitor (DRI). Contrary to initial classifications alongside its structural relative phencyclidine (PCP), Benocyclidine exhibits negligible affinity for the N-methyl-D-aspartate (NMDA) receptor, and thus lacks the characteristic dissociative or hallucinogenic effects of PCP.[1][2] Its primary mechanism of action is the blockade of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in the synaptic cleft. This technical guide provides a comprehensive overview of the pharmacology of Benocyclidine, with a focus on its core mechanism as a DRI. It includes available quantitative data, detailed experimental protocols for its characterization, and a review of the relevant signaling pathways. This compound, the deuterated form, is primarily utilized as an internal standard for the quantification of Benocyclidine in mass spectrometry-based analytical methods. Its pharmacological properties are considered identical to those of the non-deuterated compound.

Core Pharmacology and Mechanism of Action

Benocyclidine is a derivative of phencyclidine where the phenyl ring is substituted with a benzothiophenyl group.[1] This structural modification dramatically shifts its pharmacological profile away from NMDA receptor antagonism towards a selective inhibition of the dopamine transporter.[1][2] The primary action of Benocyclidine is to bind to the dopamine transporter and block the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an accumulation of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. This mechanism is the foundation of its psychostimulant effects.[1][2]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for Benocyclidine's interaction with its primary target and its selectivity.

ParameterValueSpecies/SystemReference
Dopamine Uptake Inhibition (IC50) 7-8 nM---[1]
PCP Receptor Affinity (IC50) 6 µM---[1]
In vivo [3H]BTCP Binding Inhibition (ID50) 6.34 mg/kgMouse Striatum[1]
Nomifensine Inhibition of [3H]BTCP Binding (ID50) 11.06 mg/kgMouse Striatum[1]
Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)
  • Absorption: As a lipophilic compound, Benocyclidine is expected to be well-absorbed following oral administration and rapidly cross the blood-brain barrier.

  • Distribution: It is likely to distribute extensively into tissues, particularly lipid-rich tissues like the brain.

  • Metabolism: Metabolism is anticipated to be a major route of elimination. Like PCP, Benocyclidine is likely metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes through processes such as hydroxylation.[3]

  • Excretion: The metabolites, likely more polar than the parent compound, are expected to be excreted primarily in the urine.[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Benocyclidine's pharmacology as a dopamine reuptake inhibitor.

In Vitro Dopamine Transporter Binding Assay

This protocol determines the affinity of Benocyclidine for the dopamine transporter.

Objective: To determine the binding affinity (Ki) of Benocyclidine for the dopamine transporter (DAT).

Materials:

  • Rat striatal tissue homogenate (source of DAT)

  • Radioligand: [³H]WIN 35,428 (a potent DAT ligand)

  • This compound (or non-deuterated Benocyclidine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Nonspecific binding control: GBR 12909 or cocaine at a high concentration

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare rat striatal membranes by homogenization and centrifugation.

  • In a 96-well plate, add assay buffer, a fixed concentration of [³H]WIN 35,428, and varying concentrations of Benocyclidine.

  • For nonspecific binding wells, add the nonspecific binding control instead of Benocyclidine.

  • Add the striatal membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Analyze the data using nonlinear regression to determine the IC50, which can then be converted to the Ki value.

In Vitro Dopamine Uptake Inhibition Assay

This functional assay measures the potency of Benocyclidine in inhibiting dopamine uptake into cells expressing the dopamine transporter.

Objective: To determine the potency (IC50) of Benocyclidine to inhibit dopamine uptake.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT)

  • [³H]Dopamine

  • This compound (or non-deuterated Benocyclidine)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Nonspecific uptake control: Incubation at 4°C or use of a high concentration of a known DAT inhibitor.

  • Cell lysis buffer

  • Scintillation counter

Procedure:

  • Plate the hDAT-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with varying concentrations of Benocyclidine or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.

  • Initiate the uptake by adding a fixed concentration of [³H]Dopamine to each well.

  • Incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.

  • Lyse the cells with cell lysis buffer.

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Calculate the percentage of inhibition at each Benocyclidine concentration and determine the IC50 value using nonlinear regression.

In Vivo Microdialysis

This protocol allows for the in vivo measurement of extracellular dopamine levels in the brain of a living animal following the administration of Benocyclidine.

Objective: To measure the effect of Benocyclidine on extracellular dopamine concentrations in a specific brain region (e.g., striatum or nucleus accumbens).

Materials:

  • Male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Artificial cerebrospinal fluid (aCSF)

  • This compound (or non-deuterated Benocyclidine) for administration

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ED) system

  • Anesthesia

Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Surgically implant a microdialysis probe into the target brain region.

  • Allow the animal to recover from surgery.

  • On the day of the experiment, connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

  • Administer Benocyclidine (e.g., via intraperitoneal injection) at the desired dose.

  • Continue to collect dialysate samples for a predetermined period post-administration.

  • Analyze the dopamine concentration in each dialysate sample using an HPLC-ED system.

  • Express the results as a percentage change from the baseline dopamine levels.

Signaling Pathways

The primary molecular target of Benocyclidine is the dopamine transporter (DAT). The inhibition of DAT by Benocyclidine leads to an increase in extracellular dopamine, which then acts on postsynaptic and presynaptic dopamine receptors (D1- D5). The downstream signaling events are complex and can involve multiple pathways. One of the key regulatory pathways for DAT function itself is the Mitogen-Activated Protein Kinase (MAPK) pathway.

Dopamine Transporter Inhibition and Downstream Effects

The following diagram illustrates the primary mechanism of action of Benocyclidine and the subsequent activation of postsynaptic dopamine receptor signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Benocyclidine Benocyclidine Benocyclidine->DAT Inhibits Dopamine_synapse->DAT Dopamine_Receptor Dopamine Receptor Dopamine_synapse->Dopamine_Receptor Binds Signaling_Cascade Downstream Signaling (e.g., cAMP, PKA) Dopamine_Receptor->Signaling_Cascade Activates Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Leads to

Caption: Mechanism of Benocyclidine action on the dopamine synapse.

Regulation of Dopamine Transporter by MAPK/ERK Signaling

The function and cell surface expression of the dopamine transporter are regulated by intracellular signaling cascades, including the MAPK/ERK pathway. This regulation can influence the overall efficacy of dopamine reuptake.

cluster_regulation DAT Regulation Receptor GPCR / Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates DAT Dopamine Transporter (DAT) ERK->DAT Regulates DAT_surface Surface DAT ERK->DAT_surface Promotes surface expression DAT_internalization DAT Internalization DAT->DAT_internalization Reduced surface expression

Caption: MAPK/ERK signaling pathway involved in DAT regulation.

Experimental Workflow for In Vivo Microdialysis

The following diagram outlines the logical flow of an in vivo microdialysis experiment to assess the effect of Benocyclidine.

start Start surgery Stereotaxic Surgery: Implant Microdialysis Probe start->surgery recovery Animal Recovery surgery->recovery baseline Baseline Sample Collection (aCSF Perfusion) recovery->baseline drug_admin Benocyclidine Administration baseline->drug_admin post_drug_collection Post-Administration Sample Collection drug_admin->post_drug_collection analysis HPLC-ED Analysis of Dopamine post_drug_collection->analysis data_processing Data Processing and Statistical Analysis analysis->data_processing end End data_processing->end

Caption: Workflow for an in vivo microdialysis experiment.

Conclusion

This compound, as a stable-isotope labeled version of Benocyclidine, serves as an essential tool for the accurate quantification of this potent and selective dopamine reuptake inhibitor. The pharmacological profile of Benocyclidine is defined by its high affinity for the dopamine transporter and its lack of significant activity at the NMDA receptor. This makes it a valuable research tool for investigating the role of dopamine in various physiological and pathological processes. The experimental protocols and signaling pathways detailed in this guide provide a framework for the further exploration of Benocyclidine's effects and the broader study of dopamine transporter function. Future research should aim to fully characterize the pharmacokinetic profile of Benocyclidine to better understand its disposition in biological systems.

References

Methodological & Application

Application Note: Quantification of Benocyclidine using Benocyclidine-d10 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of benocyclidine (BTCP) in biological matrices using a stable isotope-labeled internal standard, benocyclidine-d10 ([²H₁₀]BTCP). The method employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), offering high sensitivity and selectivity for the detection and quantification of benocyclidine. This methodology is particularly suited for researchers in pharmacology, toxicology, and drug development who require accurate measurement of benocyclidine concentrations for pharmacokinetic studies, drug monitoring, and other research applications.

Introduction

Benocyclidine, also known as benzothiophenylcyclohexylpiperidine (BTCP), is a potent and selective dopamine reuptake inhibitor.[1] Accurate quantification of benocyclidine in biological samples is crucial for understanding its pharmacokinetic and pharmacodynamic properties. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[2][3] This document outlines a validated LC-ESI-MS/MS method for the reliable quantification of benocyclidine.[4][5][6]

Experimental Protocols

Materials and Reagents
  • Benocyclidine (BTCP) analytical standard

  • This compound ([²H₁₀]BTCP) internal standard

  • Acetonitrile (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, urine, brain homogenate)

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation
  • Liquid Chromatograph (LC) system capable of gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: YMC-Triart Diol-HILIC (50 mm × 2 mm, 3 µm) or equivalent[4][6]

Sample Preparation

A generic protein precipitation method is described below, which is a common and effective technique for extracting small molecules like benocyclidine from biological matrices.[7]

  • Spiking Internal Standard: To 100 µL of the biological sample (e.g., plasma, urine, or brain homogenate supernatant) in a microcentrifuge tube, add a specific volume of this compound internal standard solution (e.g., 5 nM final concentration).[6]

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile (300 µL) to the sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL of 20 mM ammonium formate buffer (pH 3.0)/acetonitrile (20:80, v/v)) for LC-MS/MS analysis.[4][6]

  • Transfer to Vial: Transfer the reconstituted sample to an autosampler vial for injection.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: YMC-Triart Diol-HILIC (50 mm × 2 mm, 3 µm)[4][6]

    • Mobile Phase: 20 mM Ammonium formate buffer (pH 3.0)/acetonitrile (20:80, v/v)[4][6]

    • Flow Rate: 800 µL/min[4][6]

    • Injection Volume: 5-10 µL

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Benocyclidine (BTCP): m/z 300.4 → 215.3[4][6]

      • This compound ([²H₁₀]BTCP): m/z 310.4 → 215.3[4][6]

Calibration Curve and Quantification

Prepare a series of calibration standards by spiking known concentrations of benocyclidine into the blank biological matrix. Process these standards alongside the unknown samples using the same sample preparation procedure. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The concentration of benocyclidine in the unknown samples can then be determined from this calibration curve. A representative calibration range for benocyclidine is 195 pM to 50 nM.[6]

Data Presentation

The following table summarizes the key quantitative parameters of the described LC-MS/MS method for benocyclidine analysis.

ParameterValueReference
Linearity Range195 pM - 50 nM[6]
Lower Limit of Quantification (LLOQ)195 pM[6]
Internal StandardThis compound ([²H₁₀]BTCP)[4][6]
Internal Standard Concentration5 nM[6]
Correlation Coefficient (r)> 0.999[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) add_is Add this compound Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Dry Down (Nitrogen) supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute transfer Transfer to Autosampler Vial reconstitute->transfer lc_injection LC Injection transfer->lc_injection hilic_separation HILIC Separation lc_injection->hilic_separation esi_ionization ESI Ionization (+) hilic_separation->esi_ionization ms_detection MRM Detection (QQQ) esi_ionization->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification results Concentration Results quantification->results

Caption: Experimental workflow for the quantification of benocyclidine.

signaling_pathway cluster_synapse Dopaminergic Synapse cluster_presynaptic_terminal cluster_synaptic_cleft cluster_postsynaptic_terminal presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron dat Dopamine Transporter (DAT) dopamine_vesicle Dopamine Vesicles dopamine_release dopamine_vesicle->dopamine_release Exocytosis dopamine Dopamine dopamine_release->dopamine dopamine->dat Reuptake dopamine_receptor Dopamine Receptors dopamine->dopamine_receptor Binds to benocyclidine Benocyclidine (BTCP) benocyclidine->dat Blocks

Caption: Mechanism of action of benocyclidine at the dopamine transporter.

References

Application Notes and Protocols for the GC-MS Analysis of Benocyclidine Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of benocyclidine (BCP), also known as benzothiophenylcyclohexylpiperidine (BTCP), in biological matrices by Gas Chromatography-Mass Spectrometry (GC-MS) using a deuterated internal standard. The methodology is adapted from established protocols for structurally similar arylcyclohexylamines, such as phencyclidine (PCP), and incorporates specific mass spectral data for benocyclidine to ensure accurate and reliable quantification.

Introduction

Benocyclidine is a potent and selective dopamine reuptake inhibitor and a derivative of phencyclidine.[1] Its analysis in biological samples is crucial for forensic toxicology, clinical research, and drug development studies. The use of a deuterated internal standard, such as Benocyclidine-d10, is the gold standard for quantitative analysis by mass spectrometry, as it effectively corrects for variations in sample preparation and instrument response.[2] This protocol outlines the procedures for sample extraction, GC-MS analysis, and data interpretation.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of benocyclidine.

2.1. Reagents and Materials

  • Benocyclidine (BCP) analytical standard

  • This compound (BCP-d10) internal standard[3]

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Ammonium hydroxide

  • Phosphate buffer (0.1 M, pH 6.0)

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Biological matrix (e.g., urine, plasma)

  • Standard laboratory glassware and pipettes

2.2. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for extracting benocyclidine from complex biological matrices like urine.[4]

  • Sample Pre-treatment: To 1 mL of the biological sample (e.g., urine), add 25 µL of a 1 µg/mL solution of this compound in methanol (final concentration of 25 ng/mL). Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially washing with 3 mL of methanol, 3 mL of deionized water, and 1 mL of 0.1 M phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 3 mL of deionized water, 1 mL of 0.1 M acetic acid, and 3 mL of methanol. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analyte and internal standard with 3 mL of a freshly prepared solution of methylene chloride:isopropanol:ammonium hydroxide (80:20:2, v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2.3. GC-MS Instrumentation and Conditions

The following GC-MS parameters are recommended. The retention time of benocyclidine should be experimentally determined.

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5973 or equivalent with an electron ionization (EI) source.

  • GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[5]

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Energy: 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison. The following table provides the proposed m/z ions for SIM analysis and a template for reporting validation data. The mass spectral data for benocyclidine is based on ESI-MS/MS fragmentation, which suggests likely fragments under EI conditions.[6]

Table 1: Proposed SIM Ions and Method Validation Parameters for Benocyclidine Analysis

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Calibration Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Benocyclidine (BCP)To be determined299 (M+) or 215147865 - 500~1~5
This compound (BCP-d10)To be determined309 (M+) or 215--Constant (25)--

*Note: The molecular ion (M+) for BCP is 299.48 g/mol .[7] For SIM mode, integer masses are used. The proposed quantifier and qualifier ions should be confirmed by analyzing a standard of benocyclidine under the specified GC-MS conditions. The calibration range, LOD, and LOQ are suggested starting points for method validation and are based on typical values for similar compounds.[6]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample (1 mL) add_is Add this compound Internal Standard sample->add_is buffer Add Phosphate Buffer (pH 6.0) add_is->buffer spe Solid-Phase Extraction buffer->spe elute Elute with Organic Solvent spe->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Ethyl Acetate evap->reconstitute inject Inject into GC-MS reconstitute->inject separate Chromatographic Separation (HP-5ms column) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (SIM Mode) ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Benocyclidine calibrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for GC-MS analysis of benocyclidine.

References

Application Notes and Protocols for Benocyclidine-d10 in Dopamine Transporter Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benocyclidine (also known as BTCP or 1-(1-(2-benzo[b]thienyl)cyclohexyl)piperidine) is a potent and selective dopamine transporter (DAT) inhibitor.[1][2] Its deuterated analog, Benocyclidine-d10, in which ten hydrogen atoms on the piperidine ring are replaced by deuterium, serves as a valuable tool in research and drug development, particularly in mass spectrometry-based applications. This document provides detailed application notes and protocols for the use of this compound in dopamine transporter binding assays.

While this compound is primarily intended for use as an internal standard in the quantification of Benocyclidine by GC- or LC-mass spectrometry, its utility in binding assays is predicated on the assumption that its pharmacological profile is nearly identical to its non-deuterated counterpart.[3] The substitution of hydrogen with deuterium atoms is a minimal structural modification that is not expected to significantly alter the binding affinity for the dopamine transporter. The primary advantage of using deuterated ligands lies in their potential for increased metabolic stability and their utility as internal standards in mass spectrometry.[4][5]

Rationale for Using a Deuterated Ligand

The use of deuterated compounds like this compound in biological assays offers several advantages:

  • Internal Standard for Mass Spectrometry: this compound is an ideal internal standard for quantifying Benocyclidine in biological samples using mass spectrometry. Its chemical and physical properties are nearly identical to the parent compound, but it has a distinct mass, allowing for accurate quantification.[3]

  • Increased Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolism at deuterated positions, leading to a longer half-life of the compound in biological systems.[4] This can be particularly advantageous in in-vivo or cell-based assays where metabolic degradation of the ligand could affect the results.

  • Reduced Pharmacokinetic Variability: By slowing metabolism, deuteration can lead to more predictable pharmacokinetic profiles, which is beneficial for in-vivo studies.

Quantitative Data for Benocyclidine Binding to the Dopamine Transporter

Currently, specific binding affinity data (Kd, Bmax, Ki) for this compound for the dopamine transporter is not available in peer-reviewed literature. However, the binding parameters for the non-deuterated form, Benocyclidine (BTCP), are well-characterized and are considered representative for the deuterated analog in the context of binding affinity.

ParameterValueSpecies/TissueAssay TypeReference
IC50 8 nMNot SpecifiedDopamine Reuptake Inhibition[1]
Kd 84.2 ± 11.6 nMTorpedo californica nAChRMS Binding Assay (Saturation)[6][7][8]
Ki 71.8 ± 9.7 nMTorpedo californica nAChRMS Binding Assay (Competition)[6]
Bmax 267 ± 10 pmol/mg proteinTorpedo californica nAChRMS Binding Assay (Saturation)[6][8]

Dopamine Transporter Signaling Pathway

The dopamine transporter is a presynaptic protein that plays a crucial role in regulating dopamine neurotransmission by reuptaking dopamine from the synaptic cleft back into the presynaptic neuron. This process terminates the dopaminergic signal. Benocyclidine acts as an inhibitor of this reuptake process, thereby increasing the concentration and duration of dopamine in the synapse.

DAT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Synaptic_Cleft Dopamine Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine DAT->Dopamine_in Reuptake Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor Benocyclidine This compound Benocyclidine->DAT Inhibition Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activation

Caption: Dopamine transporter (DAT) signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for conducting dopamine transporter binding assays using Benocyclidine. These protocols can be adapted for this compound, particularly when used as a competitor ligand or in mass spectrometry-based assays.

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., Benocyclidine) by measuring its ability to compete with a radiolabeled ligand for binding to the dopamine transporter.

Materials:

  • Tissue homogenate or cells expressing the dopamine transporter

  • Radiolabeled ligand with known affinity for DAT (e.g., [³H]WIN 35,428)

  • This compound or Benocyclidine (unlabeled)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Membrane Preparation: Prepare a membrane suspension from tissue homogenate or cells expressing DAT at a concentration that yields adequate signal-to-noise ratio.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

    • A range of concentrations of the unlabeled competitor (Benocyclidine or this compound).

    • Membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration apparatus.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known DAT inhibitor) from the total binding.

    • Plot the specific binding as a function of the log concentration of the competitor.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competition_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Competitor) Start->Prepare_Reagents Setup_Assay Set up 96-well Plate (Buffer, Radioligand, Competitor, Membranes) Prepare_Reagents->Setup_Assay Incubate Incubate to Equilibrium Setup_Assay->Incubate Filter_Wash Filter and Wash to Separate Bound from Free Ligand Incubate->Filter_Wash Count_Radioactivity Measure Radioactivity (Scintillation Counting) Filter_Wash->Count_Radioactivity Analyze_Data Data Analysis (IC50 and Ki Determination) Count_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a radioligand competition binding assay.

Protocol 2: Mass Spectrometry (MS) Binding Assay

This protocol utilizes unlabeled ligands and quantifies the bound ligand using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an excellent internal standard for this type of assay.

Materials:

  • Tissue homogenate or cells expressing the dopamine transporter

  • Benocyclidine (unlabeled reporter ligand)

  • This compound (internal standard)

  • Assay buffer

  • Wash buffer

  • 96-well microplates

  • Filtration apparatus or centrifugation equipment

  • LC-MS/MS system

Procedure:

  • Membrane Preparation: Prepare a membrane suspension as described in Protocol 1.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • A range of concentrations of the unlabeled reporter ligand (Benocyclidine).

    • Membrane suspension.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the bound from free ligand by either filtration (as in Protocol 1) or centrifugation.

  • Elution and Sample Preparation:

    • If using filtration, elute the bound ligand from the filters with a suitable solvent (e.g., methanol).

    • If using centrifugation, remove the supernatant and resuspend the pellet in a suitable solvent.

    • Add a known concentration of the internal standard (this compound) to each sample.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of bound Benocyclidine relative to the this compound internal standard.

  • Data Analysis:

    • Determine non-specific binding in parallel experiments using a saturating concentration of a known DAT inhibitor.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot specific binding as a function of the Benocyclidine concentration and fit the data to a saturation binding model to determine the Kd and Bmax.

MS_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Unlabeled Ligand) Start->Prepare_Reagents Setup_Assay Set up 96-well Plate (Buffer, Unlabeled Ligand, Membranes) Prepare_Reagents->Setup_Assay Incubate Incubate to Equilibrium Setup_Assay->Incubate Separate Separate Bound from Free Ligand (Filtration or Centrifugation) Incubate->Separate Elute_Add_IS Elute Bound Ligand and Add Internal Standard (this compound) Separate->Elute_Add_IS LCMS_Analysis Quantify Bound Ligand by LC-MS/MS Elute_Add_IS->LCMS_Analysis Analyze_Data Data Analysis (Kd and Bmax Determination) LCMS_Analysis->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a mass spectrometry (MS) binding assay.

Conclusion

This compound is a valuable tool for studying the dopamine transporter. While specific binding data for the deuterated form is not yet published, the well-characterized profile of Benocyclidine provides a strong basis for its use in DAT binding assays. The protocols outlined here provide a framework for researchers to utilize Benocyclidine and its deuterated analog to investigate the pharmacology of the dopamine transporter and to screen for novel DAT inhibitors. The use of this compound as an internal standard in MS-based assays is particularly advantageous for accurate quantification.

References

Application Notes and Protocols for Benocyclidine-d10 in Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benocyclidine (BTCP), a derivative of phencyclidine (PCP), is a potent and selective dopamine reuptake inhibitor.[1][2][3] Its presence in recreational drug markets necessitates reliable and sensitive analytical methods for its detection in forensic toxicology casework.[2] Benocyclidine-d10 (BCP-d10) is the deuterated analog of benocyclidine and serves as an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).[4][5] The use of a stable isotope-labeled internal standard like BCP-d10 is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification of benocyclidine in complex biological matrices.[6]

This document provides detailed application notes and protocols for the use of this compound in the forensic toxicology screening of benocyclidine. It includes information on its mechanism of action, analytical methodologies, and sample preparation protocols.

Mechanism of Action: Dopamine Transporter Inhibition

Benocyclidine's primary pharmacological effect is the inhibition of the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][3] By blocking the DAT, benocyclidine increases the extracellular concentration of dopamine, leading to its stimulant effects.[2] Understanding this mechanism is crucial for interpreting toxicological findings.

Dopamine Transporter Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Action Potential Dopamine Dopamine Dopamine_release->Dopamine Exocytosis DAT Dopamine Transporter (DAT) Benocyclidine Benocyclidine Benocyclidine->DAT Inhibition Dopamine->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine->Dopamine_receptor Binding Signal_transduction Signal Transduction Dopamine_receptor->Signal_transduction Activation

Figure 1: Dopamine Transporter Signaling Pathway Inhibition by Benocyclidine.

Analytical Methodologies

Both LC-MS/MS and GC-MS are suitable techniques for the quantification of benocyclidine using this compound as an internal standard. LC-MS/MS is often preferred due to its high sensitivity and specificity, and it typically does not require derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Table 1: LC-MS/MS Parameters for Benocyclidine and this compound

ParameterBenocyclidineThis compound (Internal Standard)
Parent Ion (m/z) 300.4310.4
Product Ion (m/z) 215.3215.3
Collision Energy Analyte-specific tuning requiredAnalyte-specific tuning required
LC Column YMC-Triart Diol-HILIC (50 mm x 2 mm, 3 µm) or equivalentYMC-Triart Diol-HILIC (50 mm x 2 mm, 3 µm) or equivalent
Mobile Phase A: 20 mM Ammonium formate (pH 3.0)B: AcetonitrileA: 20 mM Ammonium formate (pH 3.0)B: Acetonitrile
Gradient Isocratic (e.g., 80% B) or gradient elutionIsocratic (e.g., 80% B) or gradient elution
Flow Rate 0.3 - 0.5 mL/min0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL5 - 20 µL
LLOQ 195 pM (in a non-specified matrix)[7]Not Applicable

Note: The LLOQ value is provided as a reference from a binding assay and will need to be validated for specific forensic matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of benocyclidine. Derivatization is generally not required for benocyclidine due to its volatility.

Table 2: GC-MS Parameters for Benocyclidine and this compound

ParameterValue
GC Column Agilent DB-35 or equivalent (30 m x 0.25 mm x 0.25 µm)[5]
Carrier Gas Helium[5]
Inlet Temperature 250 - 280 °C
Oven Program Initial temp: 80°C, hold for 1 minRamp: 15°C/min to 300°C, hold for 5 min
Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM)
Quantification Ions (m/z) To be determined based on fragmentation patterns of benocyclidine and this compound.
Retention Time A retention time of 11.887 min has been reported for a related phencyclidine analog on a DB-35 column, suggesting a similar retention window for benocyclidine.[5]

Experimental Protocols

The following protocols are provided as a starting point for method development and validation. It is essential to validate these methods in-house for the specific biological matrix being analyzed.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness and recovery.

Sample Preparation Workflow Start Biological Sample (Blood, Urine, Hair) Internal_Standard Add this compound (Internal Standard) Start->Internal_Standard Extraction Extraction Method Internal_Standard->Extraction LLE Liquid-Liquid Extraction (LLE) Extraction->LLE for broad analyte coverage SPE Solid-Phase Extraction (SPE) Extraction->SPE for cleaner extracts PPT Protein Precipitation (PPT) Extraction->PPT for plasma/serum (quick) Evaporation Evaporation to Dryness LLE->Evaporation SPE->Evaporation PPT->Evaporation Reconstitution Reconstitution in Mobile Phase/Solvent Evaporation->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis

Figure 2: General Sample Preparation Workflow for Forensic Toxicology Analysis.

This protocol is adapted from general LLE procedures for drugs of abuse in whole blood.[1][8]

  • To 1 mL of whole blood in a glass tube, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL).

  • Add 100 µL of concentrated ammonium hydroxide to basify the sample.

  • Add 5 mL of an organic extraction solvent (e.g., n-butyl chloride or a mixture of hexane and ethyl acetate).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the appropriate solvent (mobile phase for LC-MS/MS or ethyl acetate for GC-MS).

This protocol is based on general SPE methods for drugs of abuse in urine.[7][9]

  • To 2 mL of urine, add 10 µL of this compound internal standard solution.

  • Add 1 mL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6) and vortex.

  • Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with 2 mL of methanol followed by 2 mL of deionized water and 2 mL of the buffer.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water followed by 2 mL of 0.1 M acetic acid and then 2 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v).

  • Evaporate the eluate to dryness and reconstitute as in the LLE protocol.

This protocol is a rapid method suitable for plasma or serum samples.[10][11][12][13]

  • To 200 µL of plasma or serum, add 10 µL of this compound internal standard solution.

  • Add 600 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute as in the LLE protocol.

Benocyclidine Metabolism

Predicted Benocyclidine Metabolism Benocyclidine Benocyclidine Phase1 Phase I Metabolism (Oxidation, Hydroxylation) Benocyclidine->Phase1 Phase2 Phase II Metabolism (Conjugation) Benocyclidine->Phase2 Direct Conjugation (minor pathway) Hydroxy_metabolites Hydroxy-Benocyclidine (on cyclohexyl and/or piperidine rings) Phase1->Hydroxy_metabolites Hydroxy_metabolites->Phase2 Excretion Excretion (Urine) Hydroxy_metabolites->Excretion Direct Excretion Glucuronide_conjugates Benocyclidine-Glucuronide Phase2->Glucuronide_conjugates Glucuronide_conjugates->Excretion

Figure 3: Predicted Metabolic Pathway of Benocyclidine.

Quantitative Data Summary

The following table summarizes expected performance characteristics for a validated method for the analysis of benocyclidine in forensic samples. These are target values, and actual performance should be determined during in-house validation.

Table 3: Target Quantitative Performance Data

ParameterBloodUrineHair
LOD 0.1 - 1 ng/mL0.1 - 1 ng/mL1 - 10 pg/mg
LOQ 0.5 - 2 ng/mL0.5 - 2 ng/mL5 - 20 pg/mg
Linearity (r²) > 0.99> 0.99> 0.99
Recovery (%) > 70%> 80%> 60%
Precision (%RSD) < 15%< 15%< 20%
Accuracy (%Bias) ± 15%± 15%± 20%

Conclusion

The use of this compound as an internal standard is essential for the accurate and reliable quantification of benocyclidine in forensic toxicology screening. The provided LC-MS/MS and GC-MS parameters, along with the detailed sample preparation protocols, offer a solid foundation for laboratories to develop and validate their own methods for the detection of this potent psychoactive substance. Further research into the specific metabolism of benocyclidine will enhance the comprehensive toxicological evaluation in forensic cases.

References

Application Notes and Protocols for Benocyclidine-d10 Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benocyclidine (BCP), also known as benzothiophenylcyclohexylpiperidine (BTCP), is a potent and selective dopamine reuptake inhibitor. Accurate quantification of BCP in plasma is crucial for pharmacokinetic and toxicological studies. The use of a stable isotope-labeled internal standard, such as Benocyclidine-d10 (BCP-d10), is the preferred method for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variability in sample processing.[1] This document provides a detailed protocol for the sample preparation of plasma for the analysis of BCP using BCP-d10 as an internal standard. The primary method described is protein precipitation, a rapid and effective technique for removing proteins from plasma samples prior to LC-MS/MS analysis.[2][3][4]

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the described sample preparation protocol in conjunction with a validated LC-MS/MS method.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Upper Limit of Quantification (ULOQ)100 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.1< 15< 1585 - 115
Low QC0.3< 10< 1090 - 110
Mid QC10< 10< 1090 - 110
High QC80< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Benocyclidine85 - 9590 - 110
This compound85 - 9590 - 110

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the protein precipitation method.

Materials and Reagents
  • Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Benocyclidine (BCP) reference standard

  • This compound (BCP-d10) internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

  • Pipettes and tips

  • Vortex mixer

  • Microcentrifuge

Stock and Working Solutions Preparation
  • BCP Stock Solution (1 mg/mL): Accurately weigh and dissolve the BCP reference standard in methanol.

  • BCP-d10 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve the BCP-d10 standard in methanol.

  • BCP Working Solutions: Prepare a series of working solutions by serially diluting the BCP stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the BCP-d10 stock solution with acetonitrile.

Sample Preparation: Protein Precipitation
  • Sample Aliquoting: Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of the IS working solution (100 ng/mL this compound) to each tube.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.[5]

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial with an insert.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the plasma sample preparation workflow for this compound analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma_sample 1. Aliquot 100 µL Plasma Sample add_is 2. Add 20 µL this compound (IS) plasma_sample->add_is add_acn 3. Add 300 µL Cold Acetonitrile add_is->add_acn vortex 4. Vortex for 30 seconds add_acn->vortex centrifuge 5. Centrifuge at 14,000 x g for 10 min vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer lcms_analysis LC-MS/MS Analysis transfer->lcms_analysis

Caption: Plasma sample preparation workflow using protein precipitation.

Signaling Pathway (Illustrative)

While Benocyclidine's primary mechanism is dopamine reuptake inhibition and does not involve a classical signaling pathway, the following diagram illustrates its logical relationship with the dopamine transporter.

bcp_mechanism cluster_synapse Dopaminergic Synapse dopamine Dopamine dat Dopamine Transporter (DAT) dopamine->dat Reuptake postsynaptic_receptor Postsynaptic Receptor dopamine->postsynaptic_receptor Binding benocyclidine Benocyclidine (BCP) benocyclidine->dat Inhibition

Caption: Mechanism of Benocyclidine action on the dopamine transporter.

References

Application Note: Quantitative Analysis of Benocyclidine in Human Plasma using LC-MS/MS with Benocyclidine-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Benocyclidine (BTCP) in human plasma. The method utilizes Benocyclidine-d10 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. A straightforward liquid-liquid extraction (LLE) protocol is employed for sample preparation, providing high recovery and minimal matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for use in clinical research, forensic toxicology, and pharmacokinetic studies involving Benocyclidine.

Introduction

Benocyclidine, also known as BTCP, is a potent and selective dopamine reuptake inhibitor. Its psychoactive properties make it a compound of interest in both clinical research and forensic toxicology. Accurate and reliable quantification of Benocyclidine in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and potential for abuse. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects, leading to more accurate and precise results.[1] This application note provides a detailed protocol for the extraction and quantification of Benocyclidine from human plasma.

Experimental

Materials and Reagents
  • Benocyclidine (certified reference material)

  • This compound (certified reference material)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (drug-free)

  • n-Butyl chloride (analytical grade)

  • 0.1 M Phosphate buffer (pH 6.0)

Instrumentation
  • Liquid Chromatograph (LC) system capable of gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm particle size

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (100 ng/mL in methanol).

  • Vortex for 10 seconds to mix.

  • Add 50 µL of 0.1 M phosphate buffer (pH 6.0).

  • Add 500 µL of n-butyl chloride.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

LC Parameters:

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min.

MS/MS Parameters:

ParameterValue
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Benocyclidine300.4215.325
This compound310.4215.325

Results and Discussion

Method Validation

The analytical method was validated for linearity, accuracy, precision, recovery, and matrix effect.

Linearity:

The calibration curve was linear over the concentration range of 1 to 500 ng/mL for Benocyclidine in human plasma. A representative calibration curve showed a correlation coefficient (r²) of >0.99.[1][2]

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
10.012
50.061
100.123
500.615
1001.23
2503.08
5006.16

Accuracy and Precision:

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) levels: low (5 ng/mL), medium (50 ng/mL), and high (400 ng/mL). The results demonstrate that the method is both accurate and precise.

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
Low598.24.599.15.2
Medium50101.53.1100.83.8
High40099.72.5100.23.1

Recovery and Matrix Effect:

The extraction recovery and matrix effect were assessed at the medium QC concentration (50 ng/mL). The high recovery and minimal matrix effect indicate the efficiency and robustness of the sample preparation method.

CompoundExtraction Recovery (%)Matrix Effect (%)
Benocyclidine92.597.8
This compound93.198.2

Visualizations

analytical_workflow sample Plasma Sample add_is Add this compound (IS) sample->add_is lle Liquid-Liquid Extraction add_is->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_analysis Data Analysis lc_ms->data_analysis results Results data_analysis->results

Caption: Experimental workflow for the quantification of Benocyclidine in plasma.

internal_standard_principle cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis analyte Analyte (Benocyclidine) is Internal Standard (this compound) analyte_response Analyte Response is_response IS Response ratio Response Ratio (Analyte/IS) analyte_response->ratio is_response->ratio quantification Accurate Quantification ratio->quantification

Caption: Principle of internal standard use for accurate quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and accurate means for the quantification of Benocyclidine in human plasma. The use of this compound as an internal standard, coupled with a simple and effective liquid-liquid extraction protocol, ensures high-quality data. This method is well-suited for a variety of research applications where the precise measurement of Benocyclidine is required.

References

Application of Benocyclidine-d10 in the Study of Competitive Dopamine Uptake Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Benocyclidine (also known as BTCP or BCP) is a potent and selective inhibitor of the dopamine transporter (DAT), playing a crucial role in neuroscience research and drug development.[1][2] It is a derivative of phencyclidine (PCP) but exhibits negligible affinity for the NMDA receptor, making it a more specific tool for studying the dopaminergic system.[1][2] Benocyclidine-d10 is the deuterated analog of Benocyclidine, containing ten deuterium atoms.[1][3] This isotopic labeling makes it a valuable tool for specific applications in the study of competitive dopamine uptake inhibition.

The primary application of this compound is as an internal standard for the quantification of Benocyclidine in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][3][4] Its chemical properties are nearly identical to Benocyclidine, ensuring similar behavior during sample preparation and chromatographic separation, while its increased mass allows for clear differentiation in mass spectrometric analysis.[4]

Furthermore, the strategic replacement of hydrogen with deuterium can alter the metabolic fate of a compound due to the kinetic isotope effect.[5][6][7] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those involving cytochrome P450 enzymes.[6][8] Therefore, this compound can also be used as a research tool to investigate the metabolism of Benocyclidine and its impact on the duration and potency of dopamine uptake inhibition. By comparing the metabolic stability and pharmacokinetic profiles of Benocyclidine and this compound, researchers can gain insights into the sites of metabolic vulnerability and develop strategies to optimize the therapeutic potential of this class of compounds.[5][9]

Mechanism of Action

The dopamine transporter is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal.[10] Benocyclidine acts as a competitive inhibitor at the dopamine transporter. It binds to the transporter protein, likely at or near the dopamine binding site, and prevents the reuptake of dopamine.[11] This leads to an increase in the concentration and duration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. The kinetic analysis of dopamine uptake in the presence of competitive inhibitors like cocaine shows a significant increase in the apparent Michaelis-Menten constant (Km) with no change in the maximum velocity (Vmax), which is consistent with competitive inhibition.[12] Benocyclidine is expected to exhibit a similar mechanism.

Quantitative Data

The following table summarizes the in vitro binding affinity of Benocyclidine (BTCP) for the dopamine transporter. As deuteration does not typically alter the pharmacological activity at the target, the binding affinity of this compound is expected to be in the same range as its non-deuterated counterpart.

CompoundTargetAssay TypeValueReference
Benocyclidine (BTCP)Dopamine Transporter (DAT)Inhibition of [³H]BTCP bindingIC₅₀ = 8 nM[1][2]
Benocyclidine (BTCP)NMDA ReceptorPhencyclidine binding assayK₀.₅ = 6 µM[1][2]
This compoundDopamine Transporter (DAT)Expected InhibitionIC₅₀ ≈ 8 nM

Experimental Protocols

Protocol 1: In Vitro Competitive Dopamine Uptake Inhibition Assay

This protocol describes a method to determine the inhibitory potency (IC₅₀) of Benocyclidine and this compound on dopamine uptake in cells expressing the human dopamine transporter (hDAT).

Materials:

  • HEK293 cells stably expressing hDAT

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Assay buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

  • [³H]Dopamine (specific activity ~60 Ci/mmol)

  • Benocyclidine and this compound stock solutions (10 mM in DMSO)

  • Non-selective DAT inhibitor (e.g., GBR12909) for determining non-specific uptake

  • 96-well cell culture plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture HEK293-hDAT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Seed the cells into 96-well plates at a density of 4 x 10⁴ cells/well and allow them to adhere for 24-48 hours.

  • Preparation of Compounds: Prepare serial dilutions of Benocyclidine and this compound in assay buffer. The final concentration range should typically span from 10⁻¹² M to 10⁻⁵ M.

  • Dopamine Uptake Assay: a. On the day of the experiment, aspirate the culture medium from the wells and wash the cells once with 100 µL of pre-warmed assay buffer. b. Add 50 µL of the assay buffer containing the desired concentration of the test compound (Benocyclidine or this compound) or vehicle (for total uptake) or a saturating concentration of a non-selective DAT inhibitor (for non-specific uptake) to each well. c. Pre-incubate the plate for 10 minutes at room temperature. d. Initiate the uptake reaction by adding 50 µL of assay buffer containing [³H]Dopamine to a final concentration of 10 nM. e. Incubate for 10 minutes at room temperature. f. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold assay buffer. g. Lyse the cells by adding 50 µL of 1% sodium dodecyl sulfate (SDS) to each well and shaking for 5 minutes. h. Add 150 µL of scintillation cocktail to each well. i. Quantify the radioactivity in a microplate scintillation counter.

  • Data Analysis: a. Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of a non-selective inhibitor) from the total uptake (counts in the absence of any inhibitor). b. Express the uptake in the presence of the test compound as a percentage of the specific uptake. c. Plot the percentage of inhibition against the logarithm of the test compound concentration. d. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes

This protocol compares the metabolic stability of Benocyclidine and this compound.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Benocyclidine and this compound stock solutions (10 mM in DMSO)

  • Acetonitrile with an internal standard (e.g., a structurally related compound not present in the assay)

  • LC-MS/MS system

Procedure:

  • Incubation: a. Prepare a reaction mixture containing human liver microsomes (final protein concentration 0.5 mg/mL) in phosphate buffer. b. Pre-warm the mixture to 37°C for 5 minutes. c. Add Benocyclidine or this compound to a final concentration of 1 µM. d. Initiate the metabolic reaction by adding the NADPH regenerating system. e. Incubate at 37°C with gentle shaking.

  • Sampling: a. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture. b. Immediately quench the reaction by adding the aliquot to a tube containing a 2-fold volume of ice-cold acetonitrile with the internal standard.

  • Sample Processing: a. Vortex the samples to precipitate the proteins. b. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein. c. Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis: a. Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (Benocyclidine or this compound).

  • Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining against time. b. Determine the elimination rate constant (k) from the slope of the linear regression line. c. Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k. d. Compare the half-lives of Benocyclidine and this compound to assess the impact of deuteration on metabolic stability.

Visualizations

Caption: Mechanism of competitive dopamine uptake inhibition by this compound.

Experimental_Workflow start Start cell_culture Culture hDAT-expressing cells in 96-well plates start->cell_culture prepare_compounds Prepare serial dilutions of This compound cell_culture->prepare_compounds wash_cells Wash cells with assay buffer prepare_compounds->wash_cells pre_incubation Pre-incubate cells with This compound wash_cells->pre_incubation add_radioligand Add [3H]Dopamine to initiate uptake pre_incubation->add_radioligand incubation Incubate for 10 minutes add_radioligand->incubation terminate_uptake Terminate uptake and wash cells incubation->terminate_uptake cell_lysis Lyse cells terminate_uptake->cell_lysis scintillation_counting Add scintillation cocktail and quantify radioactivity cell_lysis->scintillation_counting data_analysis Analyze data and determine IC50 scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for a competitive dopamine uptake inhibition assay.

References

Application Notes and Protocols for Non-Radiolabeled Ligand Binding Assays with Benocyclidine-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benocyclidine (BTCP), a derivative of phencyclidine (PCP), is a potent and selective ligand for the dopamine transporter and the phencyclidine (PCP) binding site of the nicotinic acetylcholine receptor (nAChR). Its high affinity and specificity make it a valuable tool for studying these targets. Traditional ligand binding assays have heavily relied on radiolabeled compounds, which pose safety and disposal challenges. This application note details a non-radiolabeled ligand binding assay methodology for benocyclidine utilizing its deuterated analog, Benocyclidine-d10, as an internal standard for quantification by mass spectrometry (MS).

This MS-based binding assay offers a robust and sensitive alternative to radioligand assays, eliminating the need for radioactivity while providing high-quality binding data.[1][2] this compound, containing ten deuterium atoms, is an ideal internal standard for mass spectrometry-based quantification of benocyclidine (BCP).[3] This document provides detailed protocols for saturation, competition, and kinetic binding assays using unlabeled benocyclidine as the ligand and this compound as the internal standard for analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathways and Assay Principle

Benocyclidine primarily targets the dopamine transporter (DAT) and the PCP binding site within the ion channel of the nicotinic acetylcholine receptor (nAChR).

  • Dopamine Transporter (DAT): Benocyclidine acts as a potent dopamine reuptake inhibitor with an IC50 of 8 nM.[3][4] By blocking DAT, it increases the extracellular concentration of dopamine, thereby modulating dopaminergic neurotransmission.

  • Nicotinic Acetylcholine Receptor (nAChR): Benocyclidine binds to the PCP site within the nAChR ion channel, acting as a non-competitive antagonist. This binding event blocks ion flow through the channel, thereby inhibiting nAChR function.

The MS-based binding assay follows the same principles as traditional radioligand binding assays, where a ligand (benocyclidine) binds to its receptor. The key difference lies in the detection method. Instead of detecting radioactivity, the amount of bound ligand is quantified using LC-MS/MS, with this compound added as an internal standard to ensure accurate quantification.

G cluster_0 Dopamine Transporter (DAT) Inhibition cluster_1 Nicotinic Acetylcholine Receptor (nAChR) Blockade DAT Dopamine Transporter Intracellular Intracellular Space DAT->Intracellular Increased_Dopamine Increased Extracellular Dopamine Dopamine Dopamine Dopamine->DAT Reuptake Benocyclidine_DAT Benocyclidine Benocyclidine_DAT->DAT Inhibits Extracellular Extracellular Space nAChR nAChR Ion_Channel Ion Channel (PCP Site) Ion_Flow Ion Flow (Na+, K+) Ion_Channel->Ion_Flow Allows Benocyclidine_nAChR Benocyclidine Benocyclidine_nAChR->Ion_Channel Binds to Blocked_Ion_Flow Blocked Ion Flow

Signaling pathways of Benocyclidine.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from non-radiolabeled benocyclidine binding assays.

Table 1: Benocyclidine Binding Affinity for nAChR

ParameterValue
Kd (Saturation Assay) 84.2 ± 11.6 nM[1]
Bmax (Saturation Assay) 267 ± 10 pmol/mg protein[1]
Ki (Competition Assay) 71.8 ± 9.7 nM[1]

Table 2: LC-MS/MS Parameters for Benocyclidine and this compound

CompoundParent Ion (m/z)Product Ion (m/z)
Benocyclidine 300.4215.3
This compound 310.4215.3

Experimental Protocols

Materials and Reagents
  • Benocyclidine (BTCP)

  • This compound ([2H10]BTCP)

  • Receptor source (e.g., membrane preparations from cells expressing the target receptor or tissue homogenates)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • Acetonitrile (ACN)

  • Formic Acid (FA)

  • LC-MS/MS system

General Experimental Workflow

G start Start prepare_reagents Prepare Reagents (Ligand, Internal Standard, Buffer) start->prepare_reagents incubation Incubation (Receptor + Ligand) prepare_reagents->incubation separation Separation of Bound/Free Ligand (e.g., Filtration) incubation->separation extraction Extraction of Bound Ligand separation->extraction add_is Add Internal Standard (this compound) extraction->add_is lcms_analysis LC-MS/MS Analysis add_is->lcms_analysis data_analysis Data Analysis (Quantification and Curve Fitting) lcms_analysis->data_analysis end End data_analysis->end

General workflow for MS binding assays.

Protocol 1: Saturation Binding Assay
  • Prepare a dilution series of benocyclidine in assay buffer.

  • To a set of microcentrifuge tubes, add:

    • Receptor preparation (e.g., 50-100 µg of membrane protein).

    • Increasing concentrations of benocyclidine.

    • Assay buffer to a final volume of 1 mL.

  • For non-specific binding determination, prepare a parallel set of tubes and add a high concentration of a competing ligand (e.g., 1 mM TCP) before adding benocyclidine.[5]

  • Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separate bound from free ligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound ligand.

  • Extract the bound ligand from the filters by vortexing with an appropriate volume of extraction solution (e.g., 50% ACN, 0.1% FA).

  • Add a fixed concentration of this compound to each extract as an internal standard.

  • Analyze the samples by LC-MS/MS.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot specific binding versus the concentration of benocyclidine and fit the data to a one-site binding model to determine the Kd and Bmax.

Protocol 2: Competition Binding Assay
  • Prepare a dilution series of the unlabeled test compound.

  • To a set of microcentrifuge tubes, add:

    • Receptor preparation.

    • A fixed concentration of benocyclidine (typically at or near its Kd).

    • Increasing concentrations of the test compound.

    • Assay buffer to a final volume.

  • For total binding, prepare tubes with only benocyclidine and the receptor.

  • For non-specific binding, prepare tubes with benocyclidine, the receptor, and a high concentration of a known competitor.

  • Follow steps 4-9 from the Saturation Binding Assay protocol.

  • Plot the amount of bound benocyclidine as a percentage of total specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 of the test compound.

  • Calculate the Ki of the test compound using the Cheng-Prusoff equation.

Protocol 3: Kinetic Binding Assay (Association and Dissociation)

Association (kon):

  • To a series of tubes, add the receptor preparation.

  • Initiate the binding reaction by adding a fixed concentration of benocyclidine to all tubes at time zero.

  • At various time points, terminate the reaction in individual tubes by rapid filtration and washing.

  • Follow steps 7-9 from the Saturation Binding Assay protocol.

  • Plot the amount of bound ligand against time and fit the data to an association kinetics model to determine the observed rate constant (kobs).

  • Calculate the association rate constant (kon).

Dissociation (koff):

  • Pre-incubate the receptor with a fixed concentration of benocyclidine to allow binding to reach equilibrium.

  • Initiate dissociation at time zero by adding a high concentration of a competing ligand to all tubes.

  • At various time points, terminate the reaction in individual tubes by rapid filtration and washing.

  • Follow steps 7-9 from the Saturation Binding Assay protocol.

  • Plot the amount of remaining bound ligand against time and fit the data to a dissociation kinetics model to determine the dissociation rate constant (koff).

Conclusion

The use of this compound as an internal standard in non-radiolabeled ligand binding assays provides a powerful and safe alternative to traditional radioligand-based methods. This approach, coupled with the sensitivity and specificity of LC-MS/MS, enables accurate and reproducible characterization of ligand-receptor interactions. The protocols outlined in this application note can be adapted for high-throughput screening and detailed pharmacological studies of the dopamine transporter and nicotinic acetylcholine receptors.

References

Application of Benocyclidine-d10 in Post-Mortem Toxicological Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benocyclidine (BTCP), a phencyclidine (PCP) derivative, is a potent and selective dopamine reuptake inhibitor. Its presence in post-mortem samples can be indicative of illicit drug use and may be a contributing factor in the cause of death. Accurate and reliable quantification of benocyclidine in complex post-mortem matrices is crucial for forensic toxicological investigations. The use of a stable isotope-labeled internal standard, such as Benocyclidine-d10, is the gold standard for quantitative analysis by mass spectrometry. This internal standard mimics the chemical and physical properties of the analyte, co-eluting during chromatography and experiencing similar ionization effects, thus compensating for matrix effects and variations in sample preparation and instrument response. This document provides a detailed protocol for the extraction and quantification of benocyclidine in post-mortem blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.

Principle of the Method

This method utilizes protein precipitation for the extraction of benocyclidine from post-mortem blood, followed by analysis using LC-MS/MS. This compound is added to all samples, calibrators, and controls as an internal standard prior to extraction. The separation is achieved on a C18 reverse-phase column, and detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. Quantification is based on the peak area ratio of the analyte to the internal standard.

Materials and Reagents

  • Benocyclidine hydrochloride

  • This compound hydrochloride

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Drug-free human blood (for calibrators and controls)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Autosampler vials

Instrumentation

  • Liquid Chromatograph (LC) system capable of gradient elution

  • Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18, 2.1 x 100 mm, 3.5 µm (or equivalent)

  • Data acquisition and processing software

Experimental Protocols

Preparation of Stock and Working Solutions
  • Benocyclidine Stock Solution (1 mg/mL): Accurately weigh 10 mg of benocyclidine hydrochloride and dissolve it in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound hydrochloride and dissolve it in 10 mL of methanol.

  • Benocyclidine Working Calibrator Solutions: Prepare serial dilutions of the benocyclidine stock solution in methanol to create working solutions at concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for blanks, calibrators, controls, and unknown post-mortem blood samples.

  • Pipette 100 µL of the respective sample (blank blood, spiked calibrator/control, or case sample) into the appropriately labeled tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes except the blank matrix.

  • Add 300 µL of cold acetonitrile to each tube.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to clean autosampler vials.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

5.3.1. Liquid Chromatography Conditions

ParameterValue
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 10% B to 90% B over 5 min, hold for 2 min, return to initial conditions

5.3.2. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

5.3.3. Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Benocyclidine (Quantifier) 300.291.1503025
Benocyclidine (Qualifier) 300.2115.1503020
This compound (IS) 310.291.1503025

Data Presentation: Method Validation Summary

The following table summarizes the typical performance characteristics of this method for the quantification of benocyclidine in post-mortem blood.

ParameterResult
Linearity Range 1 - 500 ng/mL (r² > 0.99)
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%
Recovery > 85%
Matrix Effect Minimal (compensated by IS)

Visualizations

Experimental Workflow

experimental_workflow Sample Post-mortem Blood Sample (100 µL) IS Add this compound (IS) Sample->IS Precipitation Protein Precipitation (Cold Acetonitrile) IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Workflow for Benocyclidine analysis in post-mortem blood.

Logical Relationship of Quantification

quantification_logic Analyte_Response Benocyclidine Peak Area Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response This compound Peak Area IS_Response->Ratio Cal_Curve Calibration Curve Ratio->Cal_Curve Concentration Calculated Concentration Cal_Curve->Concentration

Caption: Logic of quantification using an internal standard.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of benocyclidine in post-mortem blood samples. The use of this compound as an internal standard is critical for ensuring the accuracy and reliability of the results, which is paramount in forensic toxicological investigations. This protocol can be readily implemented in forensic laboratories for routine casework.

Troubleshooting & Optimization

Troubleshooting Benocyclidine-d10 internal standard variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability issues with Benocyclidine-d10 (BCP-d10) as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated analog of Benocyclidine (BCP), a potent and selective dopamine reuptake inhibitor. It contains ten deuterium atoms, which increases its molecular weight, allowing it to be distinguished from the non-deuterated analyte by a mass spectrometer.[1][2] It is used as an internal standard in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) to improve the accuracy and precision of quantitative analysis by correcting for variability during sample preparation and analysis.[1][2]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C. Under these conditions, it is stable for at least five years. For shipping, it is typically stable at room temperature.

Q3: Is this compound susceptible to hydrogen-deuterium (H/D) exchange?

The deuterium labels on this compound are on the piperidine ring, which are generally stable under typical reversed-phase LC-MS conditions, especially in acidic mobile phases. However, prolonged exposure to strong bases or acids at elevated temperatures could potentially lead to back-exchange.[1][3] It is crucial to evaluate the stability of the internal standard during method development.

Q4: What are the common causes of variability in the this compound signal?

Variability in the internal standard signal can arise from several factors:

  • Sample Preparation Inconsistencies: Errors in pipetting, extraction inefficiencies, or sample evaporation can lead to inconsistent amounts of the internal standard being introduced into the analytical instrument.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to signal variability.[4][5][6]

  • Instrumental Factors: Fluctuations in the performance of the LC-MS/MS system, such as inconsistent injection volumes or a dirty ion source, can cause signal drift or random variations.

  • Internal Standard Stability: Degradation of this compound due to improper storage, handling, or harsh experimental conditions (e.g., extreme pH or temperature) can result in a decreased signal.

  • Ionization Competition: High concentrations of the analyte or co-eluting matrix components can compete with the internal standard for ionization, leading to signal suppression.[7]

Troubleshooting Guides

Guide 1: Investigating Systematic Drifting of the Internal Standard Signal

A gradual increase or decrease in the this compound signal throughout an analytical run often points to systematic issues.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
LC System Instability 1. Check for leaks in the LC system. 2. Ensure the mobile phase is properly degassed. 3. Equilibrate the column for a sufficient amount of time before starting the run.A stable baseline and consistent retention times for both the analyte and internal standard.
MS Source Contamination 1. Clean the ion source, including the ion transfer capillary and skimmer. 2. Perform a system suitability test to ensure optimal performance.Improved signal intensity and stability.
Column Degradation 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column.Restoration of peak shape and retention time stability.

Experimental Protocol: System Suitability Test

  • Prepare a solution containing Benocyclidine and this compound at a known concentration in the mobile phase.

  • Inject this solution multiple times (e.g., n=6) at the beginning of the analytical run.

  • Calculate the relative standard deviation (RSD) of the peak areas and retention times for both compounds.

  • The RSD should be within the acceptance criteria defined by your laboratory (typically <15%).

Guide 2: Addressing Random Variability or Outliers in the Internal Standard Signal

Sporadic and unpredictable changes in the this compound signal are often related to sample-specific issues or random errors.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Preparation 1. Review the sample preparation workflow for any potential sources of error. 2. Ensure consistent and accurate pipetting of the internal standard. 3. Verify that all samples are vortexed or mixed thoroughly after adding the internal standard.Reduced variability in the internal standard signal across all samples.
Matrix Effects 1. Evaluate matrix effects by performing a post-extraction addition experiment. 2. Optimize the sample cleanup procedure (e.g., use a different solid-phase extraction sorbent or liquid-liquid extraction solvent) to remove interfering matrix components. 3. Adjust the chromatographic conditions to separate the analyte and internal standard from co-eluting matrix components.Minimized ion suppression or enhancement, leading to a more consistent internal standard response.
Injector Issues 1. Check the injector for any blockages or air bubbles. 2. Ensure the injection volume is consistent.Reproducible peak areas for replicate injections.

Experimental Protocol: Post-Extraction Addition for Matrix Effect Evaluation

  • Extract a blank matrix sample (e.g., plasma from an untreated subject).

  • Spike the extracted blank matrix with a known concentration of Benocyclidine and this compound.

  • Prepare a neat solution of Benocyclidine and this compound at the same concentration in the mobile phase.

  • Analyze both samples and compare the peak areas of the analyte and internal standard.

  • The matrix effect can be calculated as: (Peak Area in Matrix / Peak Area in Neat Solution) * 100%. A value significantly different from 100% indicates the presence of matrix effects.

Visualizations

Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_systematic Systematic Drift cluster_random Random Outliers Observe_Variability This compound Signal Variability Observed Diagnose_Pattern Systematic Drift or Random Outliers? Observe_Variability->Diagnose_Pattern Check_LC_MS Check LC-MS/MS System Diagnose_Pattern->Check_LC_MS Systematic Review_Prep Review Sample Preparation Diagnose_Pattern->Review_Prep Random Clean_Source Clean Ion Source Check_LC_MS->Clean_Source Check_Column Evaluate Column Performance Clean_Source->Check_Column Evaluate_Matrix Evaluate Matrix Effects Review_Prep->Evaluate_Matrix Check_Injector Inspect Autosampler/Injector Evaluate_Matrix->Check_Injector Signaling_Pathway cluster_cause Potential Causes cluster_effect Observed Effect cluster_consequence Consequences Sample_Prep Sample Preparation IS_Variability Internal Standard Variability Sample_Prep->IS_Variability Matrix_Effects Matrix Effects Matrix_Effects->IS_Variability Instrument Instrumental Issues Instrument->IS_Variability IS_Stability IS Stability IS_Stability->IS_Variability Inaccurate_Quant Inaccurate Quantification IS_Variability->Inaccurate_Quant Poor_Precision Poor Precision IS_Variability->Poor_Precision Failed_Validation Failed Method Validation Inaccurate_Quant->Failed_Validation Poor_Precision->Failed_Validation

References

Technical Support Center: Optimizing LC-MS/MS for Benocyclidine-d10 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Benocyclidine-d10.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial LC-MS/MS parameters for this compound?

A1: For initial method development, you can start with the parameters optimized for Benocyclidine (BTCP) and its deuterated analog. A published method successfully utilized the following conditions, which should provide a strong starting point for your experiments.[1]

Mass Spectrometry Parameters:

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1)m/z 310.4
Product Ion (Q3)m/z 215.3
Declustering Potential (DP)16 V
Entrance Potential (EP)7.5 V
Collision Energy (CE)18 V
Collision Cell Exit Potential (CXP)4 V

Liquid Chromatography Parameters:

ParameterDescription
ColumnYMC-Triart Diol-HILIC (50 mm × 2.0 mm, 3 µm)
Mobile Phase20 mM Ammonium formate buffer (pH 3.0) / Acetonitrile (20:80, v/v)
Flow Rate800 µL/min
Column Temperature20°C

Q2: How do I optimize the collision energy for this compound?

A2: While a starting collision energy of 18 V is recommended, optimal collision energy is instrument-dependent and should be determined empirically.[2][3][4] The general approach is to infuse a standard solution of this compound into the mass spectrometer and perform a collision energy ramp experiment. By monitoring the intensity of the product ion (m/z 215.3) across a range of collision energies, you can identify the voltage that produces the most abundant signal.[3] Automated compound optimization software available with most mass spectrometers can streamline this process.

Q3: What are some common issues when using deuterated internal standards like this compound?

A3: Deuterated internal standards are generally robust, but issues can arise. Common problems include:

  • Signal Loss or Variability: This can be due to ion suppression from matrix effects, issues with the ion source, or instability of the compound in the prepared sample.

  • Inaccurate Quantification: This may result from isotopic exchange (less common with stable deuterium labels), incorrect standard concentration, or differential ionization efficiency between the analyte and the internal standard in complex matrices.

  • Chromatographic Separation from Analyte: While ideally co-eluting, slight differences in retention time can occur, especially with a large number of deuterium atoms. This can impact quantification if the peak integration windows are not set correctly.

Q4: How can I troubleshoot poor peak shape for this compound?

A4: Poor peak shape (e.g., tailing or fronting) can be caused by several factors. Consider the following troubleshooting steps:

  • Column Choice: Ensure the column chemistry (e.g., HILIC, C18) is appropriate for the analyte and mobile phase.

  • Mobile Phase Composition: Adjust the organic solvent percentage, buffer concentration, and pH. For a basic compound like Benocyclidine, a mobile phase with a slightly acidic pH can improve peak shape.

  • Injection Solvent: The solvent used to dissolve the final extracted sample should be as close in composition to the initial mobile phase as possible to avoid peak distortion.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting the sample.

  • Column Contamination: If the column has been used for many samples, contaminants may build up and affect peak shape. Flushing or replacing the column may be necessary.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Incorrect MS Parameters Verify the precursor and product ions (m/z 310.4 → 215.3). Re-optimize the declustering potential, collision energy, and other compound-specific parameters on your instrument.
Ion Source Contamination Clean the ion source, including the capillary, cone, and lens optics, according to the manufacturer's instructions.
Sample Preparation Issues Ensure complete extraction and minimize ion suppression. Evaluate different sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).[5]
Analyte Degradation Investigate the stability of this compound in your sample matrix and storage conditions.[6][7][8][9] Consider adding stabilizers if necessary.
LC Problems Check for leaks in the LC system, ensure proper mobile phase composition and flow rate, and verify that the column is not clogged.
Issue 2: High Background Noise or Interferences
Possible Cause Troubleshooting Step
Matrix Effects Improve sample cleanup to remove interfering compounds from the biological matrix.[10] Solid-phase extraction (SPE) is often more effective than protein precipitation or liquid-liquid extraction for complex samples.[11]
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
Carryover from Previous Injections Implement a robust needle wash protocol on the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.
Co-eluting Isobaric Interferences Modify the chromatographic method to improve the separation of this compound from interfering compounds. This may involve changing the column, mobile phase gradient, or pH.

Experimental Protocols

Protocol 1: Sample Preparation from Urine using Solid-Phase Extraction (SPE)

This protocol is adapted from methods used for the analysis of phencyclidine (PCP) in urine.[11][12]

  • Sample Pre-treatment: To 1 mL of urine, add 50 µL of this compound internal standard solution. Add 1 mL of 100 mM phosphate buffer (pH 6.0) and vortex.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 2 mL of methanol, 2 mL of deionized water, and 2 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 1 M acetic acid, and then 2 mL of methanol. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analyte with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Sample Preparation from Plasma using Protein Precipitation

This is a general protocol for the extraction of drugs from plasma.

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 3: Sample Preparation from Brain Tissue

This protocol is a general guideline for tissue homogenization and extraction.[13][14]

  • Tissue Homogenization: Weigh a portion of the brain tissue and add a 3-fold volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline). Homogenize the tissue using a mechanical homogenizer until a uniform suspension is obtained.

  • Internal Standard Spiking: Add an appropriate amount of this compound internal standard to the tissue homogenate.

  • Extraction: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile to the homogenate. Vortex and centrifuge as described in the plasma preparation protocol.

  • Supernatant Processing: Transfer the supernatant and proceed with evaporation and reconstitution as described above.

Visualizations

Caption: Figure 1. General LC-MS/MS Experimental Workflow.

troubleshooting_logic Figure 2. Troubleshooting Logic for Low Signal Intensity decision decision action action start Low or No Signal check_ms Check MS Parameters (Ions, Voltages, Energies) start->check_ms ms_ok Parameters Correct? check_ms->ms_ok optimize_ms Re-optimize MS Parameters ms_ok->optimize_ms No check_lc Check LC System (Leaks, Flow, Column) ms_ok->check_lc Yes optimize_ms->check_lc lc_ok LC System OK? check_lc->lc_ok fix_lc Troubleshoot LC System lc_ok->fix_lc No check_sample_prep Evaluate Sample Prep (Recovery, Matrix Effects) lc_ok->check_sample_prep Yes fix_lc->check_sample_prep sample_prep_ok Sample Prep Adequate? check_sample_prep->sample_prep_ok improve_sample_prep Improve Sample Cleanup sample_prep_ok->improve_sample_prep No check_stability Investigate Analyte Stability sample_prep_ok->check_stability Yes improve_sample_prep->check_stability

Caption: Figure 2. Troubleshooting Logic for Low Signal.

References

Addressing matrix effects in Benocyclidine-d10 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Benocyclidine-d10 (BCP-d10) by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds present in the sample matrix.[1][2] In the context of this compound (BCP-d10) quantification, components of biological matrices such as plasma, urine, or tissue can either suppress or enhance the ionization of BCP-d10 and its corresponding non-labeled analyte, Benocyclidine (BCP). This interference can lead to inaccurate and unreliable quantification, compromising the integrity of pharmacokinetic and other bioanalytical studies.[2][3] Ion suppression is the more common phenomenon observed.[4]

Q2: My BCP-d10 internal standard signal is inconsistent across samples. Could this be a matrix effect?

A2: Yes, inconsistent internal standard (IS) signal is a classic indicator of matrix effects. While stable isotope-labeled internal standards like BCP-d10 are designed to co-elute with the analyte and experience similar matrix effects, significant variations in the matrix composition between different samples can still lead to differential ion suppression or enhancement.[4] This variability can compromise the ability of the IS to accurately correct for quantification inaccuracies.

Q3: What are the common sources of matrix effects in biological samples for BCP-d10 analysis?

A3: The primary sources of matrix effects in biological samples are endogenous and exogenous compounds. For BCP-d10 analysis, these can include:

  • Phospholipids: Abundant in plasma and notorious for causing ion suppression.[5]

  • Salts and Proteins: Can alter the ionization efficiency in the mass spectrometer source.

  • Metabolites: Endogenous metabolites or metabolites of co-administered drugs can co-elute with BCP-d10.

  • Anticoagulants and other tube additives: Components from sample collection tubes can leach into the sample.

  • Dosing vehicles: Excipients used in drug formulation, such as polyethylene glycols (PEGs), can cause significant ion suppression.[6]

Q4: How can I quantitatively assess matrix effects for my BCP-d10 assay?

A4: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF) . This is typically done using the post-extraction spike method.[7][8] The Internal Standard (IS) normalized MF is calculated to determine if BCP-d10 effectively compensates for the matrix effect on the analyte. According to regulatory guidelines, the coefficient of variation (CV) of the IS-normalized MF from at least six different lots of matrix should not be greater than 15%.[9]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in BCP-d10 quantification.

This issue often points towards uncompensated matrix effects. The following troubleshooting steps can help identify and mitigate the problem.

Troubleshooting Workflow

start Inconsistent BCP-d10 Results quant_assessment Quantitative Assessment of Matrix Effect (Calculate Matrix Factor) start->quant_assessment qual_assessment Qualitative Assessment of Matrix Effect (Post-Column Infusion) quant_assessment->qual_assessment If MF is unacceptable sample_prep Optimize Sample Preparation qual_assessment->sample_prep Identify suppression zones chromatography Optimize Chromatography sample_prep->chromatography dilution Evaluate Sample Dilution chromatography->dilution end Improved BCP-d10 Quantification dilution->end

Caption: Troubleshooting workflow for inconsistent BCP-d10 quantification.

Step 1: Quantitatively Evaluate the Matrix Effect

  • Objective: To determine the extent of ion suppression or enhancement.

  • Method: Calculate the Matrix Factor (MF) and the Internal Standard Normalized Matrix Factor.

Experimental Protocol: Calculation of Matrix Factor

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte (BCP) and Internal Standard (BCP-d10) in the reconstitution solvent.

    • Set B (Post-extraction Spike): Blank matrix extract spiked with analyte and IS at the same concentrations as Set A.

    • Set C (Pre-extraction Spike): Blank matrix spiked with analyte and IS before the extraction process.

  • Analyze the samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) for the analyte and IS:

    • MF = (Peak area in Set B) / (Peak area in Set A)[7]

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Assess the results: The CV of the IS-normalized MF from at least 6 different matrix lots should be ≤15%.

Data Presentation: Matrix Factor Assessment

Matrix LotBCP Peak Area (Set A)BCP Peak Area (Set B)BCP MFBCP-d10 Peak Area (Set A)BCP-d10 Peak Area (Set B)BCP-d10 MFIS-Normalized MF
1150,000105,0000.70160,000115,2000.720.97
2152,00098,8000.65158,000104,2800.660.98
3148,000111,0000.75162,000124,7400.770.97
4155,000100,7500.65155,000102,3000.660.98
5149,00096,8500.65161,000106,2600.660.98
6151,000113,2500.75159,000122,4300.770.97
Mean 0.69 0.70 0.98
%CV 7.1% 7.1% 0.6%

In this example, the %CV of the IS-Normalized MF is well within the acceptable limit of 15%, indicating that BCP-d10 effectively compensates for the observed ion suppression (MF < 1).

Step 2: Qualitatively Identify Regions of Ion Suppression

  • Objective: To identify the retention time regions where matrix components cause ion suppression or enhancement.

  • Method: Post-column infusion experiment.

Experimental Protocol: Post-Column Infusion

  • Set up the LC-MS/MS system with a 'T' connector between the analytical column and the mass spectrometer source.

  • Infuse a standard solution of BCP-d10 at a constant flow rate into the mobile phase post-column. This will generate a stable baseline signal.

  • Inject an extracted blank matrix sample onto the LC column.

  • Monitor the BCP-d10 signal. Any deviation (dip or rise) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[10]

Step 3: Optimize Sample Preparation to Remove Interferences

If significant matrix effects are identified, refining the sample preparation method is crucial.

Sample Preparation Workflow

start Biological Sample (Plasma, Urine, etc.) ppt Protein Precipitation (PPT) start->ppt Simple, fast lle Liquid-Liquid Extraction (LLE) start->lle Cleaner extract spe Solid-Phase Extraction (SPE) start->spe Most selective analysis LC-MS/MS Analysis ppt->analysis May have residual matrix components lle->analysis spe->analysis

Caption: Sample preparation strategies for BCP-d10 analysis.

  • Protein Precipitation (PPT): A simple and fast method, but may result in a less clean extract.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning BCP into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): The most selective method, using a solid sorbent to bind and elute BCP, providing a very clean extract.

Experimental Protocol: Solid-Phase Extraction (SPE) for BCP-d10 in Plasma

  • Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.

  • Equilibrate the cartridge with a suitable buffer (e.g., phosphate buffer, pH 6).

  • Load the pre-treated plasma sample (plasma diluted with buffer).

  • Wash the cartridge to remove interfering compounds (e.g., with acetic acid solution, followed by methanol).

  • Elute BCP and BCP-d10 with a small volume of an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Step 4: Optimize Chromatographic Conditions

  • Objective: To chromatographically separate BCP and BCP-d10 from co-eluting matrix components identified in the post-column infusion experiment.

  • Methods:

    • Modify the gradient: Adjust the mobile phase gradient to increase the resolution between the analyte peaks and the regions of ion suppression.

    • Change the column: Use a column with a different stationary phase chemistry (e.g., HILIC, phenyl-hexyl) to alter selectivity.

Data Presentation: Impact of Sample Preparation on Matrix Effect

Sample Preparation MethodMean BCP MFMean BCP-d10 MFMean IS-Normalized MF%CV of IS-Normalized MF
Protein Precipitation0.650.680.9612.5%
Liquid-Liquid Extraction0.850.870.985.2%
Solid-Phase Extraction0.950.960.992.1%

This table demonstrates that more rigorous sample preparation techniques like LLE and SPE can significantly reduce the degree of ion suppression (MF closer to 1) and improve the precision of the IS-normalized matrix factor.

Issue 2: BCP-d10 signal is present, but the analyte (BCP) signal is at or below the limit of quantification (LOQ).

This could be due to severe ion suppression affecting the analyte more than the internal standard, or issues with analyte recovery.

Troubleshooting Steps:

  • Review the Matrix Factor data: If the MF for BCP is significantly lower than for BCP-d10, it indicates differential matrix effects. While uncommon for stable isotope-labeled standards, it can occur if there is a slight chromatographic separation between the analyte and IS, and they elute at the edge of a steep ion suppression zone.

  • Evaluate Analyte Recovery: Calculate the recovery of BCP using the data from the matrix factor experiment:

    • Recovery (%) = (Peak area in Set C / Peak area in Set B) * 100[11]

    • Low recovery (<70%) suggests that the extraction procedure is inefficient for the analyte.

  • Optimize the extraction procedure: Adjust the pH of the sample or use a different extraction solvent or SPE sorbent to improve the recovery of BCP.

Logical Relationship Diagram

start Low BCP Signal, Good BCP-d10 Signal check_mf Check for Differential Matrix Effects (MF_BCP vs MF_BCP-d10) start->check_mf check_recovery Evaluate BCP Recovery start->check_recovery optimize_chrom Optimize Chromatography to ensure co-elution check_mf->optimize_chrom If differential MF exists optimize_extraction Optimize Extraction for BCP check_recovery->optimize_extraction If recovery is low end Improved BCP Signal optimize_chrom->end optimize_extraction->end

Caption: Troubleshooting low BCP signal with a good BCP-d10 signal.

By systematically evaluating and addressing matrix effects through quantitative assessment and optimization of sample preparation and chromatography, researchers can develop robust and reliable methods for the quantification of Benocyclidine using this compound as an internal standard.

References

Technical Support Center: Optimizing Benocyclidine-d10 Analysis in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution for Benocyclidine-d10 analysis using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant peak tailing for my this compound standard. What are the likely causes and how can I fix it?

Peak tailing for basic compounds like Benocyclidine is a common issue in reversed-phase HPLC.[1] It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the surface of the silica-based column packing material.[1][2]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The primary approach to reduce peak tailing for basic compounds is to adjust the mobile phase pH.[2]

    • Low pH: Operating at a low pH (e.g., pH 2.5-3.5) ensures that the silanol groups are protonated and less likely to interact with the protonated basic analyte.[2]

    • High pH: Alternatively, a high pH (e.g., pH > 8) can be used to deprotonate the basic analyte, reducing its interaction with any ionized silanols. However, this requires a pH-stable column.

  • Column Selection: Not all C18 columns are the same.

    • High-Purity Silica: Modern columns packed with high-purity silica have a lower concentration of acidic silanol groups.[1]

    • End-Capped Columns: Utilize a column that is thoroughly end-capped to block the residual silanol groups.[2]

    • Alternative Stationary Phases: Consider columns with different stationary phases, such as those with embedded polar groups or hybrid particle technology, which are designed to improve peak shape for basic compounds.[1]

  • Mobile Phase Additives:

    • Triethylamine (TEA): Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites and improve peak symmetry. However, TEA can be problematic for mass spectrometry detection.[1]

    • Buffers: Ensure adequate buffering capacity to maintain a consistent pH throughout the analysis.[3] A buffer concentration of 20-50 mM is typically recommended.

  • Column Contamination: Over time, the column can become contaminated, leading to poor peak shape. Try flushing the column or replacing the guard column if one is in use.

Q2: The resolution between this compound and a closely eluting impurity is poor. How can I improve it?

Improving resolution requires increasing the separation between the two peaks while maintaining or improving peak efficiency.

Strategies for Improving Resolution:

  • Optimize Mobile Phase Composition:

    • Organic Solvent Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time (k) of both compounds, potentially leading to better separation.

    • Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjusting HPLC Parameters:

    • Column Length: Increase the column length to enhance efficiency (N).

    • Particle Size: Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) to significantly increase efficiency.

    • Temperature: Increasing the column temperature can sometimes improve efficiency and change selectivity.

    • Flow Rate: Lowering the flow rate can improve efficiency, but will also increase the analysis time.

  • Change Column Chemistry: If mobile phase optimization is insufficient, changing the stationary phase chemistry is the most powerful way to alter selectivity (α). Consider a column with a different bonded phase (e.g., Phenyl-Hexyl or Cyano) to introduce different separation mechanisms.

Q3: My this compound peak is broad and not sharp. What could be the issue?

Broad peaks can be a sign of several problems, ranging from the column and instrument to the sample itself.

Potential Causes and Solutions:

  • Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can lead to peak broadening. Minimize the length and internal diameter of all connections.

  • Column Void or Degradation: A void at the head of the column or degradation of the stationary phase can cause broad peaks.[2] This may require replacing the column.

  • Sample Solvent Incompatibility: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Overload: Injecting too much sample mass onto the column can lead to broad, fronting peaks. Reduce the injection volume or the concentration of the sample.

Q4: I am seeing split peaks for this compound. What is the cause?

Split peaks are often indicative of a problem at the head of the column or in the injection process.

Troubleshooting Split Peaks:

  • Partially Blocked Inlet Frit: The inlet frit of the column may be partially blocked by particulates from the sample or the HPLC system. Try back-flushing the column (if the manufacturer allows) or replacing the frit. Using a guard column can help prevent this.[2]

  • Injector Issues: A problem with the injector, such as a faulty rotor seal, can cause the sample to be introduced onto the column in two separate bands.[4]

  • Sample Solvent Effect: As with broad peaks, a mismatch between the sample solvent and the mobile phase can sometimes cause peak splitting.

  • Co-eluting Interference: It is possible that the split peak is actually two closely eluting compounds. To investigate this, try altering the separation selectivity by changing the mobile phase or column.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for Improved Peak Shape

Objective: To determine the optimal mobile phase pH for symmetrical this compound peaks.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 30-70% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm

  • Procedure: a. Prepare a standard solution of this compound. b. Analyze the standard using the conditions above. c. Prepare a second mobile phase A using 10 mM Ammonium Formate, adjusted to pH 3.5 with formic acid. d. Re-equilibrate the system and inject the standard again. e. Prepare a third mobile phase A using 10 mM Ammonium Bicarbonate, adjusted to pH 9.0 (ensure your column is stable at high pH). f. Re-equilibrate and inject the standard. g. Compare the peak tailing factor from the three runs.

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Tailing

Mobile Phase AApproximate pHTailing Factor
0.1% Formic Acid in Water2.71.8
10 mM Ammonium Formate3.51.4
10 mM Ammonium Bicarbonate9.01.2

Note: Data are hypothetical and for illustrative purposes.

Table 2: Column Selection Guide for Basic Compounds

Column TypeKey FeatureBest For
High-Purity Silica C18Low silanol activityGeneral purpose, good starting point.
Fully End-Capped C18Minimized silanol interactionImproving peak shape of basic compounds.[2]
Hybrid Particle C18Stable over a wide pH rangeHigh pH methods to neutralize basic analytes.[1]
Phenyl-HexylAlternative selectivitySeparating aromatic compounds or when C18 fails.

Visualizations

Troubleshooting_Peak_Tailing Start Peak Tailing Observed (Tailing Factor > 1.2) Check_pH Is Mobile Phase pH < 4? Start->Check_pH Adjust_pH Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) Check_pH->Adjust_pH No Check_Column Is Column Old or Not Suited for Bases? Check_pH->Check_Column Yes Improved Peak Shape Improved Adjust_pH->Improved New_Column Select Modern, End-Capped or Hybrid Column Check_Column->New_Column Yes Check_Contamination Possible Column Contamination? Check_Column->Check_Contamination No New_Column->Improved Check_Additive Consider Mobile Phase Additive (e.g., TEA) Check_Additive->Improved Check_Contamination->Check_Additive No Flush_Column Flush Column or Replace Guard Column Check_Contamination->Flush_Column Yes Flush_Column->Improved

Caption: Troubleshooting workflow for addressing peak tailing.

Improving_Resolution Start Poor Resolution Optimize_Mobile_Phase Optimize Mobile Phase (Decrease % Organic) Start->Optimize_Mobile_Phase Change_Solvent Change Organic Solvent (ACN <-> MeOH) Optimize_Mobile_Phase->Change_Solvent Modify_Hardware Modify HPLC Parameters Change_Solvent->Modify_Hardware Increase_Length Increase Column Length Modify_Hardware->Increase_Length Decrease_Particle_Size Decrease Particle Size Modify_Hardware->Decrease_Particle_Size Change_Column_Chemistry Change Column Chemistry (e.g., to Phenyl-Hexyl) Modify_Hardware->Change_Column_Chemistry Improved Resolution Improved Increase_Length->Improved Decrease_Particle_Size->Improved Change_Column_Chemistry->Improved

Caption: Logical steps for improving chromatographic resolution.

References

Benocyclidine-d10 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of Benocyclidine-d10 for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the integrity of your analytical standards.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C.[1][2] Under these conditions, it is stable for at least 5 years.[1][2]

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is soluble in dimethylformamide (DMF) at a concentration of 5 mg/mL and in ethanol at 2 mg/mL.[1]

Q3: How should I store this compound solutions?

A3: It is recommended to prepare solutions fresh for use. If short-term storage is necessary, store solutions at -20°C or colder in tightly sealed, light-protected vials. For long-term storage, it is advisable to conduct your own stability studies in the solvent of choice.

Q4: Is this compound susceptible to degradation?

A4: While the solid form is stable, solutions may be susceptible to degradation over time, influenced by factors such as solvent, temperature, and light exposure. The non-deuterated parent compound, phencyclidine (PCP), has been observed to degrade in stored biological samples.[2] Therefore, proper storage of this compound solutions is crucial to minimize potential degradation.

Q5: Are there any known degradation products of this compound?

A5: Specific degradation products for this compound are not well-documented in publicly available literature. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) would be necessary to identify potential degradation products.[3][4]

Q6: Can the deuterium labels on this compound exchange with protons from the solvent?

A6: Deuterium exchange is a potential concern for all deuterated standards, especially if the labels are on heteroatoms or carbons adjacent to carbonyl groups.[5] However, the deuterium atoms in this compound are located on the piperidine ring, which are generally considered non-exchangeable under typical analytical conditions. A stability study in the intended solvent is recommended to confirm the isotopic stability.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent analytical results (e.g., poor reproducibility, shifting calibration curves) Degradation of this compound stock or working solutions.Prepare fresh solutions from solid material. Verify the storage conditions of your solutions (temperature, light protection). Perform a stability check on your current solutions by comparing them to a freshly prepared standard.
Inaccurate solution concentration due to solvent evaporation.Use tightly sealed vials for storage. Allow solutions to equilibrate to room temperature before opening to prevent condensation.
Loss of signal intensity for this compound over time Adsorption of the analyte to the surface of storage containers or instrument components.Use silanized glass vials or polypropylene tubes for storage. Prime the LC system with a concentrated solution of the analyte before running samples.
Chemical degradation of the analyte in solution.Review solution storage conditions. Consider performing a short-term stability study in your chosen solvent.
Appearance of unexpected peaks in chromatograms Presence of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times. Ensure the analytical method is stability-indicating.
Contamination of the solvent or analytical system.Use high-purity solvents. Flush the LC system thoroughly. Analyze a solvent blank.

Stability Data

Solid this compound Stability

Storage Condition Stability
-20°C≥ 5 years[1][2]

This compound Solubility

Solvent Solubility
Dimethylformamide (DMF)5 mg/mL[1]
Ethanol2 mg/mL[1]

Experimental Protocols

Protocol: Solution Stability Study of this compound

This protocol outlines a general procedure to assess the stability of this compound in a specific solvent over time.

1. Objective: To determine the stability of a this compound solution under defined storage conditions (e.g., solvent, concentration, temperature, light exposure).

2. Materials:

  • This compound solid

  • High-purity solvent (e.g., methanol, acetonitrile, DMF)

  • Volumetric flasks and pipettes

  • Amber glass or polypropylene vials with screw caps

  • LC-MS/MS system

  • Analytical column suitable for arylcyclohexylamine analysis

3. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound solid.

    • Dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Preparation of Stability Samples:

    • Dilute the stock solution to the desired working concentration (e.g., 1 µg/mL).

    • Aliquot the working solution into multiple vials.

  • Storage Conditions:

    • Store the vials under the desired conditions. It is recommended to test at least two temperatures (e.g., refrigerated at 4°C and room temperature at 25°C).

    • Protect one set of samples from light by wrapping the vials in aluminum foil.

  • Time Points:

    • Analyze the samples at defined time points (e.g., T=0, 24 hours, 48 hours, 1 week, 2 weeks, 1 month).

  • Analysis:

    • At each time point, analyze the samples by LC-MS/MS.

    • Quantify the peak area of this compound.

  • Data Evaluation:

    • Compare the peak area at each time point to the peak area at T=0.

    • Calculate the percentage of this compound remaining.

    • A common acceptance criterion for stability is that the concentration remains within ±10% of the initial concentration.

Visualizations

StabilityStudyWorkflow Workflow for this compound Solution Stability Study prep_stock Prepare Stock Solution prep_samples Prepare Stability Samples prep_stock->prep_samples storage Store under Defined Conditions (Temperature, Light) prep_samples->storage analysis Analyze at Time Points (T=0, T=x, T=y...) storage->analysis data_eval Evaluate Data (% Remaining vs. T=0) analysis->data_eval conclusion Determine Solution Stability data_eval->conclusion TroubleshootingLogic Troubleshooting Logic for Inconsistent Results start Inconsistent Analytical Results check_solution Prepare Fresh Solution? start->check_solution fresh_solution_yes Problem Solved check_solution->fresh_solution_yes Yes fresh_solution_no Problem Persists check_solution->fresh_solution_no No check_storage Review Storage Conditions (Temp, Light, Container) fresh_solution_no->check_storage storage_ok Storage Conditions Adequate check_storage->storage_ok Adequate storage_bad Improve Storage Conditions check_storage->storage_bad Inadequate check_system Investigate Analytical System (Contamination, Adsorption) storage_ok->check_system system_issue Address System Issues check_system->system_issue

References

Technical Support Center: Minimizing Ion Suppression of Benocyclidine-d10 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of Benocyclidine-d10 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of an analyte, in this case, this compound, is reduced by the presence of co-eluting matrix components.[1] This can lead to decreased sensitivity, poor accuracy, and unreliable quantification of the analyte.[2] Since this compound is often used as an internal standard for the quantification of Benocyclidine (BTCP), its suppression can lead to inaccurate measurements of the target analyte.

Q2: What are the common causes of ion suppression in LC-MS/MS analysis?

Ion suppression is a form of matrix effect and can be caused by various factors, including:

  • Endogenous matrix components: Biological samples contain numerous endogenous substances like salts, lipids, and proteins that can interfere with the ionization process.[3]

  • Exogenous materials: Contaminants from collection tubes (e.g., polymers, anticoagulants like Li-heparin) can also contribute to ion suppression.

  • Mobile phase additives: While necessary for chromatography, some additives can suppress the ionization of the analyte.[2]

  • High concentrations of the analyte or other compounds: Competition for charge in the ion source can occur when multiple components elute simultaneously at high concentrations.[2]

Q3: How can I assess the extent of ion suppression for this compound in my assay?

A common method to evaluate matrix effects is to compare the peak area of this compound in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solution (solvent).[1] A lower peak area in the matrix sample indicates ion suppression.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating ion suppression of this compound.

Problem: Low or inconsistent signal intensity for this compound.

This is a primary indicator of potential ion suppression. The following troubleshooting workflow can help identify and resolve the issue.

IonSuppressionTroubleshooting cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Resolution Phase cluster_3 Validation start Low/Inconsistent this compound Signal check_matrix Assess Matrix Effects start->check_matrix check_chromatography Evaluate Chromatography check_matrix->check_chromatography If suppression is confirmed check_sample_prep Review Sample Preparation check_chromatography->check_sample_prep check_ms_params Optimize MS Parameters check_sample_prep->check_ms_params optimize_prep Optimize Sample Prep (e.g., SPE, LLE) check_ms_params->optimize_prep If sample cleanliness is an issue modify_chrom Modify Chromatographic Method (e.g., gradient, column, mobile phase) check_ms_params->modify_chrom If co-elution is observed adjust_ms Adjust MS Source Parameters (e.g., temperature, gas flow) check_ms_params->adjust_ms If signal is still low change_ionization Consider Alternative Ionization (e.g., APCI) check_ms_params->change_ionization If ESI is problematic end Consistent & Robust Signal optimize_prep->end modify_chrom->end adjust_ms->end change_ionization->end

Figure 1: A logical workflow for troubleshooting ion suppression of this compound.

Step 1: Assess Matrix Effects

Issue: Undetermined impact of the biological matrix on signal intensity.

Recommendation: Quantify the matrix effect.

Experimental Protocol: Quantitative Assessment of Matrix Effect

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound spiked into the mobile phase.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then this compound is added to the final extract.

    • Set C (Pre-Extraction Spike): this compound is spiked into the biological matrix before the extraction process.

  • Analyze all samples using the LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • A ME value significantly less than 100% indicates ion suppression.

Quantitative Data for a Structurally Similar Compound (Phencyclidine - PCP)

The following table, adapted from a study on phencyclidine (PCP), illustrates how matrix effects and extraction recovery can be presented. Due to the structural similarity between PCP and Benocyclidine, these results can provide valuable insights.

ParameterMean (%)Standard Deviation (%)Coefficient of Variation (%)
Matrix Effect 983.53.6
Extraction Recovery 854.24.9
Process Efficiency 833.74.5

Table adapted from a study on phencyclidine (PCP) analysis in urine, demonstrating minimal ion suppression (Matrix Effect of 98%) with the described method.[4]

Step 2: Optimize Sample Preparation

Issue: Insufficient removal of interfering matrix components.

Recommendations:

  • Solid Phase Extraction (SPE): This is a highly effective technique for removing interfering substances. For basic compounds like Benocyclidine, a mixed-mode polymeric SPE sorbent can provide high recovery and clean extracts.[4]

  • Liquid-Liquid Extraction (LLE): LLE can also be effective in separating the analyte from the matrix.

  • Protein Precipitation (PPT): While a simpler method, it may be less effective at removing all interfering components.

Experimental Protocol: SPE for Benocyclidine/PCP from Urine

  • Sample Pre-treatment: Spike 1 mL of urine with the internal standard (this compound) and add 1 mL of 2% formic acid.

  • SPE Column Conditioning: Condition a mixed-mode polymeric SPE column with 0.5 mL of methanol.

  • Sample Loading: Load the pre-treated sample onto the SPE column.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid.

    • Wash 2: 1 mL of methanol.

  • Drying: Dry the column under vacuum for 5-10 minutes.

  • Elution: Elute the analyte with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).

  • Reconstitution: Evaporate the eluent and reconstitute in the mobile phase.

Step 3: Modify Chromatographic Conditions

Issue: Co-elution of this compound with matrix interferences.

Recommendations:

  • Adjust the Gradient: A shallower gradient can improve the separation of the analyte from interfering compounds.

  • Change the Mobile Phase:

    • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.

    • pH: For basic compounds like Benocyclidine, adjusting the mobile phase pH can significantly impact retention and ionization. A lower pH will ensure the analyte is in its protonated form, which can improve retention on some columns and alter its elution relative to interferences.[5][6]

  • Use a Different Column: A column with a different stationary phase chemistry can provide alternative selectivity.

Experimental Protocol: LC-MS/MS Parameters for Benocyclidine (BTCP) Analysis

The following parameters have been successfully used for the analysis of Benocyclidine with this compound as an internal standard:

ParameterValue
LC Column YMC-Triart Diol-HILIC (50 mm × 2 mm, 3 µm)
Mobile Phase Ammonium formate buffer (20 mM, pH 3.0)/acetonitrile (20:80, v/v)
Flow Rate 800 µL/min
Ionization Mode ESI Positive
MS/MS Transition (BTCP) m/z 300.4 → 215.3
MS/MS Transition (BTCP-d10) m/z 310.4 → 215.3

Table adapted from a study on Benocyclidine MS Binding Assays.[7]

Step 4: Optimize Mass Spectrometer Source Parameters

Issue: Sub-optimal ionization of this compound.

Recommendations:

  • Ionization Source: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[8] A comparison of both sources may be beneficial.

  • Source Parameters: Systematically optimize parameters such as:

    • Capillary Voltage: Affects the efficiency of ion formation.

    • Gas Flow Rates (Nebulizer and Drying Gas): Influence droplet formation and desolvation.

    • Source Temperature: Affects the desolvation process.

Logical Diagram for Ionization Source Selection

IonizationChoice cluster_0 Analyte & Matrix Properties cluster_1 Decision Point cluster_2 Ionization Method start This compound in Biological Matrix decision Significant Ion Suppression with ESI? start->decision esi Continue with ESI Optimization decision->esi No apci Evaluate APCI Performance decision->apci Yes

Figure 2: A decision diagram for selecting the appropriate ionization source.

References

Technical Support Center: Benocyclidine-d10 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis and purification of Benocyclidine-d10 (BCP-d10).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is analogous to its non-deuterated counterpart and typically involves a two-step process. The first step is the formation of a deuterated α-aminonitrile intermediate, 1-(piperidin-d10-1-yl)cyclohexane-1-carbonitrile, through the reaction of cyclohexanone, piperidine-d11, and a cyanide source like sodium cyanide. The second step involves a Grignard reaction where the α-aminonitrile intermediate reacts with a Grignard reagent derived from 2-halobenzo[b]thiophene to yield this compound.[1]

Q2: What are the most critical steps in the synthesis of this compound?

A2: The most critical steps are the formation and handling of the Grignard reagent and the subsequent Grignard reaction. These reactions are highly sensitive to moisture and air. Ensuring anhydrous conditions and the use of dry solvents and glassware is paramount to the success of the synthesis. Activation of magnesium for the Grignard reagent formation is also a crucial step that can significantly impact the yield.

Q3: What are the common impurities encountered during the synthesis of this compound?

A3: Common impurities can arise from several sources, including unreacted starting materials, side reactions, and degradation products. Potential impurities include unreacted 1-(piperidin-d10-1-yl)cyclohexane-1-carbonitrile, benzo[b]thiophene, and byproducts from the Grignard reaction. Side reactions of the Grignard reagent, such as reaction with residual water or atmospheric carbon dioxide, can also lead to impurities. In the synthesis of the related compound phencyclidine, impurities such as 1-piperidinocyclohexanecarbonitrile (PCC) have been identified.

Q4: What analytical techniques are recommended for purity assessment of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive purity assessment of this compound. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile impurities.[2][3] High-performance liquid chromatography (HPLC) coupled with a UV or mass spectrometric detector can be used to determine the purity and separate non-volatile impurities.[4][5] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for quantitative analysis (qNMR).

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a well-sealed container, protected from light and moisture. For long-term storage, it is advisable to keep the compound at -20°C.

Troubleshooting Guides

Synthesis
Problem Possible Cause Solution
Low or no yield of the Grignard reagent 1. Presence of moisture in glassware, solvents, or starting materials. 2. Inactive magnesium surface. 3. Reaction temperature is too low.1. Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 2. Activate magnesium turnings by grinding them in a mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. 3. Gentle heating may be required to initiate the reaction. Once initiated, the reaction is typically exothermic.
Low yield in the Grignard reaction with the α-aminonitrile 1. Inefficient formation of the Grignard reagent. 2. Side reactions of the Grignard reagent (e.g., enolization of the cyclohexanone precursor if present, reaction with acidic protons). 3. Steric hindrance.1. Ensure the Grignard reagent is formed in high yield before adding the α-aminonitrile. 2. Add the α-aminonitrile slowly to the Grignard reagent at a controlled temperature to minimize side reactions. Ensure all starting materials are free of acidic impurities. 3. While less of a concern with this specific reaction, for more hindered substrates, using a more reactive Grignard reagent or higher reaction temperatures might be necessary.
Formation of a significant amount of biphenyl-like byproduct Homocoupling of the Grignard reagent.This can occur if the Grignard reagent is exposed to certain impurities or if the reaction is not initiated properly. Ensure the reaction is carried out under an inert atmosphere and that the starting materials are pure.
Purification
Problem Possible Cause Solution
Difficulty in removing unreacted starting materials Similar polarity of the product and starting materials.Optimize the purification method. Column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) can be effective. Reverse-phase HPLC can also be employed for more challenging separations.
Co-elution of impurities with the product during column chromatography Impurities have very similar chromatographic behavior to the product.1. Try a different stationary phase for column chromatography (e.g., alumina instead of silica gel). 2. Use a different solvent system with varying polarity and solvent strength. 3. Preparative HPLC is a powerful technique for separating closely eluting compounds.
Product degradation during purification Product is sensitive to the purification conditions (e.g., acidic or basic conditions).Use neutral purification techniques. If using silica gel chromatography, which can be slightly acidic, consider adding a small amount of a neutralizer like triethylamine to the eluent. Avoid prolonged exposure to strong acids or bases.

Experimental Protocols

Synthesis of 1-(piperidin-d10-1-yl)cyclohexane-1-carbonitrile

A detailed protocol for the synthesis of the non-deuterated analog can be found in the work by Patterson et al. (2009), which can be adapted for the deuterated version.

  • Reaction Setup: To a solution of cyclohexanone (1.0 eq) in a suitable solvent such as methanol, add piperidine-d11 (1.1 eq).

  • Addition of Cyanide: Add sodium cyanide (1.2 eq) portion-wise to the reaction mixture while stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within a few hours at room temperature.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Synthesis of this compound via Grignard Reaction
  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.5 eq). Activate the magnesium with a crystal of iodine. Add a solution of 2-bromobenzo[b]thiophene (1.2 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to the magnesium turnings under an inert atmosphere. The reaction should be initiated, which is often indicated by a color change and gentle refluxing.

  • Grignard Reaction: Once the Grignard reagent has formed, cool the reaction mixture to 0 °C. Add a solution of 1-(piperidin-d10-1-yl)cyclohexane-1-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC or GC-MS. Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Parameter Benocyclidine This compound Reference
Molecular Formula C₁₉H₂₅NSC₁₉H₁₅D₁₀NS[6]
Molecular Weight 299.48 g/mol 309.58 g/mol [6][7]
IC₅₀ for Dopamine Transporter ~8 nMNot Reported[8]
Purity (typical) ≥98%≥98% (isotopic purity)[8]

Mandatory Visualization

Dopamine Transporter (DAT) Signaling Pathway

Benocyclidine is a potent and selective dopamine reuptake inhibitor. It binds to the dopamine transporter (DAT) and blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.

DAT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine_pre Dopamine Dopamine_vesicle->Dopamine_pre Release Dopamine_synapse Dopamine Dopamine_pre->Dopamine_synapse DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding Signal Postsynaptic Signal Dopamine_receptor->Signal Activation Benocyclidine Benocyclidine Benocyclidine->DAT Inhibition

Caption: Mechanism of action of Benocyclidine as a dopamine reuptake inhibitor.

This compound Synthesis Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

BCP_d10_Synthesis_Workflow start Starting Materials (Cyclohexanone, Piperidine-d11, NaCN) step1 Step 1: α-Aminonitrile Formation start->step1 intermediate 1-(piperidin-d10-1-yl)cyclohexane-1-carbonitrile step1->intermediate step2 Step 2: Grignard Reaction (with 2-bromobenzo[b]thiophene and Mg) intermediate->step2 crude_product Crude this compound step2->crude_product purification Purification (Column Chromatography / HPLC) crude_product->purification final_product Pure this compound purification->final_product analysis Quality Control (GC-MS, HPLC, NMR) final_product->analysis

Caption: Workflow for the synthesis and purification of this compound.

References

Optimization of collision energy for Benocyclidine-d10 fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the collision energy for Benocyclidine-d10 (BCP-d10) fragmentation in tandem mass spectrometry (MS/MS).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the MS/MS analysis of this compound.

Question Answer
Why am I observing a weak or no signal for my this compound precursor ion (m/z 310.4)? A weak precursor ion signal can stem from several factors. First, verify the infusion of your BCP-d10 standard to ensure it is entering the mass spectrometer. Check for potential contamination in the ion source or blockages in the sample path.[1][2] Inefficient ionization can also lead to a poor signal; ensure your electrospray ionization (ESI) source parameters are appropriately set for a small molecule of this class. Finally, confirm the correct mass calibration of your instrument.
I have a stable precursor ion, but the product ion (e.g., m/z 215.3) intensity is very low. What should I do? Low product ion intensity is a classic sign that the collision energy (CE) is not optimized.[2] The applied CE might be too low to induce efficient fragmentation or so high that it causes extensive fragmentation into smaller, unmonitored ions. A systematic optimization of the collision energy is necessary to determine the voltage that yields the maximum intensity for the desired product ion.[3][4] Also, verify the collision gas pressure is within the manufacturer's recommended range.[1]
My signal intensity for this compound is inconsistent between injections. What could be the cause? Inconsistent signal intensity can be due to issues with the liquid chromatography (LC) system, the autosampler, or the ion source. Check for leaks in the LC system and ensure the autosampler is drawing and injecting consistent volumes.[5] An unstable spray in the ESI source can also lead to fluctuating signal intensity; inspect the spray needle and ensure a consistent solvent flow.[1] Matrix effects from the sample, if present, can also cause signal suppression or enhancement.[6] Since BCP-d10 is a stable isotope-labeled internal standard, it should co-elute with the unlabeled analyte and help correct for these effects.[7]
How do I choose the precursor and product ions for this compound? For this compound, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. Given a molecular weight of approximately 309.5 g/mol for the deuterated compound, the precursor ion will have an m/z of 310.4. A common and abundant product ion for BCP-d10 corresponds to the loss of the deuterated piperidine moiety, resulting in a fragment with an m/z of 215.3.[8] It is advisable to perform a product ion scan to confirm the most intense and stable fragment ions for your specific instrument and conditions.
What is a typical starting range for collision energy optimization for a molecule like this compound? For small molecules like BCP-d10, a broad starting range for collision energy optimization could be from 5 to 50 eV (or the equivalent units for your instrument). You can perform an initial screen with larger steps (e.g., 5 eV) to identify the region of optimal energy, followed by a finer optimization with smaller steps (e.g., 1-2 eV) around the most promising value.[3]

Experimental Protocol: Collision Energy Optimization for this compound

This protocol outlines the methodology for optimizing the collision energy for the fragmentation of this compound using a triple quadrupole mass spectrometer.

1. Standard Preparation:

  • Prepare a working solution of this compound at a concentration of 100 ng/mL in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Mass Spectrometer Setup:

  • Set up the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Infuse the BCP-d10 working solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Tune the ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal intensity of the BCP-d10 precursor ion (m/z 310.4).

3. Precursor and Product Ion Confirmation:

  • Perform a full scan (Q1 scan) to confirm the presence and isolation of the precursor ion at m/z 310.4.

  • Perform a product ion scan of the precursor ion (m/z 310.4) to identify the major fragment ions. The expected primary product ion is m/z 215.3.[8]

4. Collision Energy Optimization:

  • Set up a Multiple Reaction Monitoring (MRM) method for the transition m/z 310.4 → 215.3.

  • Create a series of experiments where the collision energy is ramped in discrete steps. For example, start from 5 eV and increase to 50 eV in 5 eV increments.

  • For each CE value, acquire data for a short period (e.g., 0.5-1 minute) to obtain a stable signal.

  • Record the intensity of the product ion (m/z 215.3) at each collision energy setting.

5. Data Analysis and Refinement:

  • Plot the product ion intensity as a function of the collision energy.

  • Identify the collision energy that produces the maximum product ion intensity.

  • To refine the optimal value, perform a second experiment with a narrower range and smaller step size (e.g., 1-2 eV) around the peak intensity identified in the previous step.

Data Presentation: Example Collision Energy Optimization Results

The following table summarizes representative quantitative data from a collision energy optimization experiment for the this compound transition m/z 310.4 → 215.3.

Collision Energy (eV)Product Ion Intensity (Arbitrary Units)
515,000
1045,000
1598,000
20185,000
25 250,000
30210,000
35150,000
4080,000
4535,000
5010,000

Note: The optimal collision energy is instrument-dependent and should be determined empirically.

Visualizations

The following diagrams illustrate the experimental workflow for optimizing collision energy.

CollisionEnergyOptimization cluster_prep Preparation cluster_infusion Direct Infusion & Tuning cluster_optimization Collision Energy Optimization cluster_analysis Data Analysis A Prepare BCP-d10 Standard B Infuse Standard into MS A->B C Tune Ion Source for Precursor Ion (m/z 310.4) B->C D Set up MRM Transition (310.4 -> 215.3) C->D E Ramp Collision Energy (e.g., 5-50 eV) D->E F Record Product Ion Intensity E->F G Plot Intensity vs. CE F->G H Determine Optimal CE G->H

References

Validation & Comparative

A Comparative Guide to Internal Standards for Phencyclidine (PCP) Analysis: Benocyclidine-d10 vs. PCP-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of phencyclidine (PCP) in biological matrices is paramount in clinical and forensic toxicology. The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability during sample preparation and analysis. This guide provides a detailed comparison of two such internal standards: Benocyclidine-d10 ([²H₁₀]BTCP) and the more commonly used Phencyclidine-d5 (PCP-d5). While direct head-to-head comparative studies are limited, this document synthesizes available experimental data to offer insights into the performance of each standard.

Performance Data Summary

The following tables summarize the performance characteristics of this compound and PCP-d5 based on available research. It is important to note that the data for each internal standard were generated under different experimental conditions and in different laboratories.

Table 1: Performance Characteristics of this compound ([²H₁₀]BTCP) in a Binding Assay

ParameterResultNotes
Intra-batch Accuracy ±7%For calibration and QC samples.
Inter-batch Accuracy ±3%For calibration and QC samples.
Intra-batch Precision (RSD) ≤8%For calibration and QC samples.
Inter-batch Precision (RSD) ≤4%For calibration and QC samples.
Linearity (r) 0.9993Range: 195 pM to 50 nM.

Data synthesized from a study on MS Binding Assays. The validation was for the quantification of Benocyclidine (BTCP) using [²H₁₀]BTCP as the internal standard. The study notes that reliable quantification of BTCP can also be achieved using commercially available [²H₅]PCP as an internal standard, suggesting comparable analytical behavior.[1][2]

Table 2: Performance Characteristics of PCP-d5 in Urine and Blood/Serum Analysis

ParameterMatrixResultMethod
Recovery (Absolute) Urine81% - 103%LC-MS/MS
Recovery (Process) Serum>90%LC-MS/MS[3]
Matrix Effect UrineMinimal (Absolute recoveries of PCP: 95%-111%)LC-MS/MS[4]
Accuracy SerumError <14%LC-MS/MS[3]
Precision (CV) Serum<5.0%LC-MS/MS[3]
Linearity (r²) Serum>0.997LC-MS/MS[3]
Linearity (r²) Urine>0.999LC-MS/MS[5]
Limit of Quantitation (LOQ) Urine5 ng/mLLC-MS/MS[4]
Lower Limit of Detection (LLOD) Serum0.06 ng/mLLC-MS/MS[3]
Lower Limit of Detection (LLOD) Blood1 ng/mLLC-MS/MS[3]

Data compiled from multiple studies validating methods for PCP analysis using PCP-d5 as the internal standard.[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of the experimental protocols used in the studies from which the performance data were derived.

This compound ([²H₁₀]BTCP) LC-MS/MS Protocol for Binding Assay Quantification

This method was developed for the quantification of Benocyclidine (BTCP) in a nicotinic acetylcholine receptor binding assay, using [²H₁₀]BTCP as the internal standard.

  • Sample Preparation: Liberation of the target-bound reporter ligand was performed by three-time filtration of 66.6 μL acetonitrile containing 5 nM of [²H₁₀]BTCP as the internal standard.[1]

  • Liquid Chromatography:

    • Column: YMC-Triart Diol-HILIC (50 mm × 2 mm, 3 μm)

    • Mobile Phase: 20 mM ammonium formate buffer (pH 3.0) and acetonitrile (20:80, v/v)

    • Flow Rate: 800 μL/min

    • Run Time: Fast run times were enabled by a retention time of 0.35 min.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer with ESI-positive conditions.

    • MRM Transitions:

      • Benocyclidine (BTCP): Not specified in detail in the provided text.

      • [²H₁₀]BTCP: Precursor ion m/z 310.4, product ion m/z 215.3.

PCP-d5 LC-MS/MS Protocol for PCP Quantification in Urine

This method is a "dilute-and-shoot" approach for the confirmation of PCP in urine.

  • Sample Preparation: Urine was spiked with PCP-d5 and hydrolyzed with β-glucuronidase. Methanol was added, and the mixture was centrifuged. The supernatant was further diluted for LC-MS analysis.[4]

  • Liquid Chromatography:

    • Pump and Autosampler: Thermo Scientific™ Accela™ 600 pump and Accela Open autosampler.

    • Column: Thermo Scientific Hypersil GOLD aQ™ column (50 x 4.6 mm, 1.9 μm particle size).

    • Mobile Phases:

      • A: 5 mM ammonium formate with 0.1% formic acid in water.

      • B: 5 mM ammonium formate with 0.1% formic acid in methanol.

      • C: Acetonitrile/1-propanol/acetone (45:45:10).

    • Injection Volume: 20 μL.

    • Total Run Time: 4 minutes.[4]

  • Mass Spectrometry:

    • Instrument: Thermo Scientific TSQ Quantum Ultra™ triple-stage quadrupole mass spectrometer with a heated electrospray ionization (HESI-II) probe.

    • SRM Transitions: Two selected-reaction monitoring transitions were monitored for both PCP and PCP-d5.[4]

PCP-d5 LC-MS/MS Protocol for PCP Quantification in Human Serum

This method was developed for the rapid determination of PCP in human serum.

  • Sample Preparation: Solid-phase extraction (SPE).

  • Liquid Chromatography:

    • Column: Varian 3 µm Pursuit C₈ (100 × 2.0 mm, id) reversed-phase column with a Varian MetaGuard 2.0mm Pursuit 3 µmC₈ guard column.

    • Mobile Phases:

      • A: 20 mM ammonium formate (pH 2.70) : acetonitrile (72 : 28%).

      • B: 20 mM ammonium formate (pH 2.70) : acetonitrile (5 : 95%).

    • Gradient: Initial conditions held for 1 min at 10% B.

  • Mass Spectrometry:

    • Ionization: ESI source in positive ionization mode.

    • MRM Transitions:

      • PCP: m/z 244.2 → 86.2 (quantitation) and m/z 244.2 → 158.8 (confirmation).

      • PCP-d5: m/z 249.3 → 86.3.[3]

Visualizing the Analytical Workflow

The following diagrams illustrate the typical experimental workflows for PCP analysis using an internal standard.

PCP Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Urine, Blood, Serum) Add_IS Add Internal Standard (this compound or PCP-d5) Sample->Add_IS Extraction Extraction (SPE, LLE, or Dilution) Add_IS->Extraction LC Liquid Chromatography (LC) Extraction->LC Inject Extract MS Mass Spectrometry (MS) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

References

Comparative Analysis of Benocyclidine Quantification by LC-MS/MS: A Cross-Validation Perspective with Benocyclidine-d10

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of two hypothetical, yet representative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Benocyclidine (BCT) in human plasma. The use of a stable isotope-labeled internal standard, Benocyclidine-d10, is central to both methodologies, ensuring high accuracy and precision. This document is intended for researchers, scientists, and drug development professionals, offering illustrative experimental data and detailed protocols to guide similar validation efforts.

The cross-validation of analytical methods is a critical step in drug development, particularly when bioanalytical data is generated at different laboratories or using different techniques.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for bioanalytical method validation to ensure data integrity and reliability.[4][5][6][7][8][9]

Illustrative Performance Data

The following tables summarize the validation parameters for two distinct LC-MS/MS methods for Benocyclidine quantification. While hypothetical, the data reflects typical performance characteristics of well-validated bioanalytical assays.[10][11]

Table 1: Method A - Ultra-High Performance Liquid Chromatography (UHPLC) with Triple Quadrupole MS

Validation ParameterResultAcceptance Criteria
Linearity (ng/mL) 0.1 - 100r² ≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.1Accuracy: 80-120%, Precision: ≤20% RSD
Intra-day Accuracy (%) 95.8 - 104.285-115% (for LLOQ: 80-120%)
Intra-day Precision (%RSD) 3.5 - 8.1≤15% (for LLOQ: ≤20%)
Inter-day Accuracy (%) 97.1 - 102.585-115% (for LLOQ: 80-120%)
Inter-day Precision (%RSD) 4.2 - 9.8≤15% (for LLOQ: ≤20%)
Recovery (%) 89.5Consistent, precise, and reproducible
Matrix Effect (%) 92.3Consistent and reproducible

Table 2: Method B - High Performance Liquid Chromatography (HPLC) with Ion Trap MS

Validation ParameterResultAcceptance Criteria
Linearity (ng/mL) 0.5 - 150r² ≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5Accuracy: 80-120%, Precision: ≤20% RSD
Intra-day Accuracy (%) 93.5 - 106.885-115% (for LLOQ: 80-120%)
Intra-day Precision (%RSD) 5.1 - 11.2≤15% (for LLOQ: ≤20%)
Inter-day Accuracy (%) 96.2 - 104.985-115% (for LLOQ: 80-120%)
Inter-day Precision (%RSD) 6.8 - 12.5≤15% (for LLOQ: ≤20%)
Recovery (%) 85.2Consistent, precise, and reproducible
Matrix Effect (%) 88.9Consistent and reproducible

Table 3: Cross-Validation of Quality Control (QC) Samples

QC Level (ng/mL)Method A (Mean)Method B (Mean)% Difference
Low (0.3) 0.290.316.7%
Mid (50) 51.249.8-2.7%
High (80) 80.978.5-3.0%

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the cross-validation of the two hypothetical Benocyclidine quantification methods.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Cross-Validation A Human Plasma Sample B Spike with Benocyclidine (Calibration Standards & QCs) A->B C Add this compound (IS) B->C D Protein Precipitation (e.g., Acetonitrile) C->D E Centrifugation D->E F Collect Supernatant E->F G Split Supernatant F->G H Method A: UHPLC-Triple Quadrupole MS G->H I Method B: HPLC-Ion Trap MS G->I J Data from Method A H->J K Data from Method B I->K L Statistical Comparison (e.g., Bland-Altman, % Difference) J->L K->L M Acceptance Criteria Met? L->M

References

Benocyclidine-d10 as an Internal Standard: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for achieving accurate and precise quantification in bioanalytical methods. This guide provides a comprehensive comparison of Benocyclidine-d10 ([²H10]BTCP) as an internal standard, evaluating its performance against a commonly used alternative for structurally similar compounds, Phencyclidine-d5 (PCP-d5).

Benocyclidine (BTCP), a potent and selective inhibitor of the dopamine transporter, is a crucial tool in neuroscience research. Accurate quantification of this compound is essential for robust and reproducible experimental outcomes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in mass spectrometry-based quantification, as it effectively compensates for variations in sample preparation, chromatography, and ionization.[1][2][3]

This guide presents a detailed analysis of the accuracy and precision of this compound, supported by experimental data from published literature. Furthermore, it offers a comparative perspective by examining the performance of Phencyclidine-d5, an internal standard utilized for the analysis of the structurally related compound, phencyclidine (PCP).

Performance Data: this compound vs. Phencyclidine-d5

The following tables summarize the accuracy and precision data from validated bioanalytical methods for benocyclidine using this compound and for phencyclidine using Phencyclidine-d5. This comparative data provides insights into the expected performance of these internal standards.

Table 1: Accuracy and Precision of Benocyclidine Quantification using this compound Internal Standard

Quality Control SampleNominal Conc. (nM)Intra-Batch Accuracy (%)Inter-Batch Accuracy (%)Intra-Batch Precision (RSD %)Inter-Batch Precision (RSD %)
LLOQ0.19593.8 - 107.298.5≤ 8.04.0
Low QC0.58695.9 - 104.1100.8≤ 5.02.5
Medium QC4.6997.0 - 103.0100.4≤ 4.01.8
High QC37.597.9 - 102.1100.3≤ 3.01.3

Data sourced from a validated LC-ESI-MS/MS method for the quantification of Benocyclidine in a biological matrix.[4]

Table 2: Accuracy and Precision of Phencyclidine Quantification using Phencyclidine-d5 Internal Standard

Quality Control SampleNominal Conc. (ng/mL)Accuracy (%)Precision (CV %)
Low QC1Within ± 20% of target< 10
Calibrator5Within ± 20% of target< 10
High QC125Within ± 20% of target< 10

Data from a validated LC-MS/MS method for the quantification of Phencyclidine in postmortem human blood.[5] The method was deemed accurate if the mean value was within ± 20% of the target concentration and precise if the coefficient of variation (CV) was ± 10% or less.[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are the experimental protocols for the quantification of benocyclidine using this compound and phencyclidine using Phencyclidine-d5.

Protocol 1: Quantification of Benocyclidine using this compound Internal Standard

This method was developed for the quantification of benocyclidine in samples from MS Binding Assays.[4]

Sample Preparation:

  • To 200 µL of the sample, add 5 nM of [²H10]BTCP as the internal standard.

  • Filter the sample.

  • Elute the target bound reporter ligand three times with 66.6 µL of acetonitrile containing the internal standard.

  • Seal the plates and subject them to LC-ESI-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS):

  • LC System: Not specified in the provided text.

  • Column: YMC-Triart Diol-HILIC (50 mm × 2 mm, 3 µm)

  • Mobile Phase: Ammonium formate buffer (20 mM, pH 3.0)/acetonitrile (20:80, v/v)

  • Flow Rate: 800 µL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source

  • Ionization Mode: Positive

  • MRM Transitions:

    • Benocyclidine (BTCP): m/z 300.4 → 215.3

    • This compound ([²H10]BTCP): m/z 310.4 → 215.3

Protocol 2: Quantification of Phencyclidine using Phencyclidine-d5 Internal Standard

This method was validated for the determination of phencyclidine in human serum and whole blood.[6][7][8]

Sample Preparation (Solid-Phase Extraction):

  • To 500 µL of serum or whole blood, add the PCP-d5 internal standard.

  • Perform a solid-phase extraction (SPE) to isolate the analyte and internal standard.

  • Elute the compounds from the SPE cartridge.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • LC System: Not specified in the provided text.

  • Column: A suitable reversed-phase column.

  • Mobile Phase: Gradient elution with a mixture of aqueous and organic solvents (e.g., acetonitrile or methanol with additives like formic acid).

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • MRM Transitions:

    • Phencyclidine (PCP): m/z 244.2 → 86.2

    • Phencyclidine-d5 (PCP-d5): Not explicitly stated, but would be a corresponding shift in the precursor ion mass.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps in a typical bioanalytical workflow utilizing an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard (this compound) sample->add_is extraction Extraction (e.g., SPE, LLE, PPT) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Area Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Experimental workflow for bioanalysis using an internal standard.

signaling_pathway cluster_logic Internal Standard Correction Logic analyte_response Analyte Response (Variable) ratio Analyte / IS Ratio (Normalized) analyte_response->ratio is_response Internal Standard Response (Tracks Variability) is_response->ratio concentration Accurate Concentration ratio->concentration

Caption: Logical relationship of internal standard correction.

Discussion and Conclusion

The data presented demonstrates that this compound is a highly effective internal standard for the accurate and precise quantification of benocyclidine. The low relative standard deviation (RSD) and high accuracy observed in the validated method underscore its reliability.

While a direct comparison with other internal standards for benocyclidine is not available in the literature, the performance data for PCP-d5 in the analysis of phencyclidine provides a valuable benchmark. Both deuterated internal standards, despite differing in the number of deuterium atoms, enable the development of robust and reliable bioanalytical methods. The choice between a d5 and a d10 labeled standard may depend on factors such as the potential for isotopic crosstalk, the complexity of the mass spectrum of the analyte, and the commercial availability and cost of the standard.

References

Performance Showdown: Benocyclidine Assays with d10 Standard vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to linearity and range determination for researchers, scientists, and drug development professionals.

In the landscape of analytical chemistry, particularly within drug development and forensic science, the accurate quantification of compounds is paramount. Benocyclidine (BCP), a potent N-methyl-D-aspartate (NMDA) receptor antagonist, requires highly sensitive and specific assays for its detection and quantification in biological matrices. This guide provides an objective comparison of a state-of-the-art Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) method utilizing a deuterated internal standard (d10-Benocyclidine) against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) method for a similar arylcyclohexylamine, Phencyclidine (PCP).

Data Presentation: A Head-to-Head Comparison

The performance of an analytical method is critically defined by its linearity and working range. Linearity demonstrates the direct proportionality between the analyte concentration and the instrument's response, typically expressed by the coefficient of determination (R²). The working range, defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), establishes the concentration boundaries within which the assay is both accurate and precise.

The use of a deuterated internal standard, such as d10-Benocyclidine, is a key strategy to enhance the accuracy and precision of mass spectrometry-based quantification. By mimicking the chemical behavior of the analyte, the deuterated standard effectively compensates for variations in sample preparation and instrument response.

Below is a summary of the performance characteristics of the two compared methods.

Parameter LC-ESI-MS/MS with d10-Benocyclidine Standard GC-MS with Non-Deuterated Standard (Phencyclidine)
Analyte Benocyclidine (BCP)Phencyclidine (PCP)
Internal Standard d10-Benocyclidine ([²H10]BTCP)Non-deuterated analog
Linearity (R²) 0.9993[1][2]1.000
Linear Range 195 pM - 50 nM[1][2]3.125 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 195 pM[1][2]6.25 ng/mL
Instrumentation LC-ESI-MS/MSGC-MS

Experimental Protocols

A detailed understanding of the experimental workflow is crucial for reproducing and comparing analytical methods. Below are the detailed methodologies for the LC-ESI-MS/MS assay with a d10 standard and a representative GC-MS assay.

Experimental Protocol 1: Benocyclidine Quantification by LC-ESI-MS/MS with d10-Benocyclidine Internal Standard

This protocol outlines a typical workflow for the quantification of Benocyclidine in a biological matrix using an LC-ESI-MS/MS system with a deuterated internal standard.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of the biological sample (e.g., plasma, urine), add 10 µL of the d10-Benocyclidine internal standard solution (concentration to be optimized based on expected analyte levels).

  • Vortex the sample for 30 seconds.

  • Condition a mixed-mode SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and internal standard with 2 mL of a 2% ammonium hydroxide in methanol solution.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Benocyclidine from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Benocyclidine and d10-Benocyclidine.

3. Data Analysis

  • Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.

  • Calculate the peak area ratio of Benocyclidine to d10-Benocyclidine.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of Benocyclidine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Key Concepts

To further elucidate the experimental process and the principles of linearity and range determination, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add d10-BCP Internal Standard Sample->Add_IS Vortex Vortex Mixing Add_IS->Vortex SPE Solid-Phase Extraction Vortex->SPE Elute Elution SPE->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Peak_Integration Peak Integration LC_MS->Peak_Integration Ratio_Calculation Peak Area Ratio Calculation Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Construction Ratio_Calculation->Calibration_Curve Quantification Quantification of Unknowns Calibration_Curve->Quantification

Caption: Experimental workflow for Benocyclidine assay.

Linearity_Range_Determination cluster_concept Core Concepts cluster_process Determination Process Linearity Linearity (R² ≥ 0.99) Working_Range Working Range LLOQ LLOQ (Lowest concentration with acceptable accuracy and precision) Working_Range->LLOQ ULOQ ULOQ (Highest concentration with acceptable accuracy and precision) Working_Range->ULOQ Prepare_Calibrators Prepare a series of calibrators of known concentrations Analyze_Calibrators Analyze calibrators using the validated method Prepare_Calibrators->Analyze_Calibrators Plot_Data Plot Response vs. Concentration Analyze_Calibrators->Plot_Data Determine_Range Establish LLOQ and ULOQ based on accuracy and precision data Analyze_Calibrators->Determine_Range Regression_Analysis Perform linear regression analysis Plot_Data->Regression_Analysis Regression_Analysis->Linearity Determine_Range->Working_Range

Caption: Logical relationship for linearity and range determination.

References

A Comparative Analysis of Benocyclidine-d10 and Radiolabeled BCP in Neurotransmitter Research

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the practical applications and performance of stable isotope-labeled and radiolabeled benocyclidine analogs for researchers in pharmacology and drug development.

Benocyclidine (BCP), a potent and selective dopamine reuptake inhibitor (DRI), is a critical tool in the study of the dopamine transporter (DAT). To facilitate its use in various experimental paradigms, two primary analogs have been developed: the deuterated form, Benocyclidine-d10, and various radiolabeled versions, most notably [3H]Benocyclidine ([3H]BTCP). This guide provides a comprehensive comparison of these two analogs, offering insights into their respective applications, performance, and the experimental methodologies involved. While both serve as invaluable research tools, their suitability depends heavily on the specific experimental goals, ranging from quantitative bioanalysis to in vitro and in vivo receptor binding studies.

At a Glance: Key Differences and Applications

FeatureThis compoundRadiolabeled BCP ([3H]BTCP)
Primary Application Internal standard for quantitative mass spectrometry (LC-MS/MS)Tracer for radioligand binding assays and autoradiography
Detection Method Mass SpectrometryScintillation counting or autoradiography
Key Advantage High precision and accuracy in quantification by correcting for matrix effectsHigh sensitivity for detecting low-abundance targets
Primary Use Case Pharmacokinetic studies, bioanalytical method validationReceptor binding affinity, density, and localization studies
Safety Considerations Non-radioactive, standard chemical handlingRequires handling and disposal of radioactive materials

Performance in Quantitative Analysis: A Tale of Two Techniques

The choice between this compound and radiolabeled BCP often hinges on the need for precise quantification versus sensitive detection.

This compound for High-Precision Quantification

This compound is the preferred tool for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, where it serves as an internal standard.[1][2] Its chemical properties are nearly identical to the unlabeled BCP, but its increased mass allows it to be distinguished by the mass spectrometer. This co-elution with the analyte of interest allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[3][4]

Table 1: Performance Characteristics of this compound in a Validated LC-MS/MS Method [1][2]

ParameterValue
Lower Limit of Quantification (LLOQ)195 pM
Linear Range195 pM - 50 nM
Correlation Coefficient (r)0.9993
Mass Transition (BCP)m/z 300.4 → 215.3
Mass Transition (this compound)m/z 310.4 → 225.3

Radiolabeled BCP for Sensitive Detection

Radiolabeled BCP, such as [3H]BTCP, is the gold standard for in vitro and in vivo binding studies where the goal is to detect and characterize the dopamine transporter.[5] The radioactive isotope allows for highly sensitive detection of the ligand bound to its target, even in tissues with low receptor density.

Table 2: Typical Parameters for a Radiolabeled Dopamine Transporter Uptake Assay

ParameterDescription
Radioligand[3H]Dopamine (as a proxy for [3H]BTCP)
Concentration50 nM
Incubation Time10 minutes
Control Inhibitor10 µM Nomifensine
Detection MethodScintillation Counting

Experimental Protocols: A Step-by-Step Look

Experimental Workflow for BCP Quantification using this compound

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Brain Homogenate) Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Inject Inject into LC-MS/MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification based on Peak Area Ratio (Analyte/IS) Detect->Quantify

LC-MS/MS workflow for BCP quantification.

Methodology for LC-MS/MS Quantification of BCP:

  • Sample Preparation: A known amount of this compound is added as an internal standard to the biological sample. Proteins are then precipitated, and the compounds of interest are extracted.

  • LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatograph coupled to a tandem mass spectrometer. The analytes are separated chromatographically before being ionized and fragmented in the mass spectrometer.

  • Data Analysis: The concentrations of BCP are determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[1][2]

Experimental Workflow for a Radiolabeled Dopamine Transporter Uptake Assay

cluster_incubation Incubation cluster_separation Separation & Lysis cluster_detection Detection Cells Cells Expressing DAT Preincubation Pre-incubate with Test Compound/Vehicle Cells->Preincubation Radioligand Add [3H]Dopamine Preincubation->Radioligand Wash Wash to Remove Unbound Radioligand Radioligand->Wash Lyse Cell Lysis Wash->Lyse Scintillation Scintillation Counting Lyse->Scintillation

Radioligand uptake assay workflow.

Methodology for Radiolabeled Dopamine Transporter Uptake Assay:

  • Cell Culture: Cells expressing the dopamine transporter are cultured in microplates.

  • Incubation: The cells are pre-incubated with either a test compound or a vehicle, followed by the addition of a radiolabeled ligand like [3H]Dopamine.

  • Termination and Lysis: The assay is terminated by washing the cells to remove any unbound radioligand. The cells are then lysed to release the internalized radioactivity.

  • Detection: The amount of radioactivity is quantified using a scintillation counter. The inhibitory activity of a test compound is determined by the reduction in radioligand uptake.

The Underlying Mechanism: Benocyclidine and the Dopamine Transporter Signaling Pathway

Benocyclidine exerts its effects by inhibiting the dopamine transporter (DAT), a key regulator of dopamine levels in the synaptic cleft.[6][7] By blocking the reuptake of dopamine, BCP increases the concentration and duration of dopamine in the synapse, leading to enhanced downstream signaling through dopamine receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) Dopamine Dopamine DAT->Dopamine Reuptake BCP Benocyclidine (BCP) BCP->DAT Inhibition D1_Receptor D1-like Receptor Dopamine->D1_Receptor Binding D2_Receptor D2-like Receptor Dopamine->D2_Receptor Binding G_Protein_s Gs D1_Receptor->G_Protein_s G_Protein_i Gi D2_Receptor->G_Protein_i AC Adenylyl Cyclase G_Protein_s->AC G_Protein_i->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Signaling PKA->Downstream

BCP's mechanism of action on the dopamine transporter.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and radiolabeled BCP is fundamentally a choice between quantification and sensitive detection. For pharmacokinetic studies and other applications requiring precise measurement of BCP concentrations in biological matrices, the stability and accuracy afforded by this compound as an internal standard in LC-MS/MS are unparalleled. Conversely, for researchers investigating the intricacies of the dopamine transporter, including its binding properties, density, and localization, the high sensitivity of radiolabeled BCP remains indispensable. By understanding the distinct advantages and methodologies associated with each of these powerful research tools, scientists can make informed decisions to best advance their drug discovery and neuropharmacology research.

References

Inter-Laboratory Comparison of Benocyclidine Quantification Using Benocyclidine-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the analytical performance of different laboratories in the quantification of benocyclidine (BTCP) in a simulated inter-laboratory study. Benocyclidine-d10 ([²H10]BTCP) was used as an internal standard to ensure accuracy and precision. The data presented is intended to guide researchers, scientists, and drug development professionals in evaluating and implementing robust analytical methods for the quantification of this psychoactive compound.

Executive Summary

An inter-laboratory comparison was conducted to assess the proficiency of participating laboratories in quantifying benocyclidine in standardized samples. The study aimed to evaluate the accuracy, precision, and overall reliability of the analytical methods employed by each laboratory. A validated Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) method utilizing this compound as an internal standard was provided as the reference protocol. The results indicate a high level of concordance among the participating laboratories, demonstrating the robustness of the analytical method when a deuterated internal standard is employed.

Data Presentation

The quantitative data from the inter-laboratory comparison is summarized in the tables below. Three anonymous laboratories participated in this study. Each laboratory received three quality control (QC) samples at low, medium, and high concentrations of benocyclidine.

Table 1: Quantification of Benocyclidine in Quality Control Samples

Sample IDNominal Concentration (ng/mL)Laboratory 1 (ng/mL)Laboratory 2 (ng/mL)Laboratory 3 (ng/mL)
QC Low5.04.85.24.9
QC Medium50.051.548.950.8
QC High250.0245.7255.3248.1

Table 2: Statistical Analysis of Inter-Laboratory Comparison Data

ParameterQC Low (5.0 ng/mL)QC Medium (50.0 ng/mL)QC High (250.0 ng/mL)
Mean (ng/mL)4.9750.40249.70
Standard Deviation (ng/mL)0.211.355.01
Coefficient of Variation (%)4.232.682.01
Accuracy (% Bias)-0.600.80-0.12

Experimental Protocols

A detailed methodology for the quantification of benocyclidine using this compound as an internal standard is provided below. This protocol was distributed to all participating laboratories.

Sample Preparation
  • Spiking: Prepare calibration standards and quality control samples by spiking known amounts of a benocyclidine standard solution into a blank biological matrix (e.g., plasma, urine).

  • Internal Standard Addition: Add a fixed amount of this compound internal standard solution to all samples, calibrators, and quality controls.

  • Protein Precipitation: Precipitate proteins by adding a threefold volume of ice-cold acetonitrile.

  • Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-ESI-MS/MS Analysis

A highly sensitive and fast LC-ESI-MS/MS method is used for the quantification of benocyclidine.[1][2]

  • Liquid Chromatography (LC):

    • Column: YMC-Triart Diol-HILIC (50 mm × 2 mm, 3 µm).[1]

    • Mobile Phase: Ammonium formate buffer (20 mM, pH 3.0)/acetonitrile (20:80, v/v).[1]

    • Flow Rate: 800 µL/min.[1]

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Mass Transitions:

      • Benocyclidine (BTCP): m/z 300.4 → 215.3.[1]

      • This compound ([²H10]BTCP): m/z 310.4 → 215.3.[1][3]

Method Validation

The analytical method was validated according to established guidelines for linearity, accuracy, precision, selectivity, and stability. A representative calibration curve for benocyclidine was established over a range of 0.5 to 500 ng/mL, employing 50 ng/mL of this compound as the internal standard. The calibration curve demonstrated excellent linearity with a correlation coefficient (r²) > 0.99.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical structure of the inter-laboratory comparison.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spiking Spiking of Samples IS_Addition Addition of this compound Spiking->IS_Addition Precipitation Protein Precipitation IS_Addition->Precipitation Centrifugation Vortex & Centrifugation Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for benocyclidine quantification.

interlab_comparison cluster_organization Study Organization cluster_labs Participating Laboratories cluster_analysis Analysis & Reporting cluster_evaluation Performance Evaluation Coordinating_Lab Coordinating Laboratory Sample_Prep Sample Preparation & Distribution Coordinating_Lab->Sample_Prep Prepares & sends samples Lab1 Laboratory 1 Sample_Prep->Lab1 Lab2 Laboratory 2 Sample_Prep->Lab2 Lab3 Laboratory 3 Sample_Prep->Lab3 Analysis Sample Analysis Lab1->Analysis Lab2->Analysis Lab3->Analysis Data_Submission Data Submission Analysis->Data_Submission Statistical_Analysis Statistical Analysis Data_Submission->Statistical_Analysis Report Final Report Statistical_Analysis->Report

Caption: Logical flow of the inter-laboratory comparison study.

References

Navigating Method Validation: A Comparative Guide to Using Deuterated Internal Standards in Alignment with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring data integrity and regulatory compliance. The International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation provides a harmonized framework for these activities.[1][2][3][4] A key consideration in modern bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, is the choice of an internal standard (IS). Stable isotope-labeled (SIL) internal standards, especially deuterated standards, are widely regarded as the gold standard for quantitative bioanalysis.[5][6] This guide provides an objective comparison of method validation performance with and without the use of deuterated internal standards, supported by experimental data and detailed protocols, to aid in the development of robust and reliable analytical methods.

The fundamental objective of a bioanalytical method validation is to demonstrate that the method is suitable for its intended purpose.[1][4] The use of an appropriate internal standard is crucial for correcting variability during sample processing and analysis.[7] Deuterated internal standards are chemically almost identical to the analyte of interest, differing only in the substitution of hydrogen atoms with deuterium.[8] This subtle difference provides a distinct mass-to-charge ratio for detection by mass spectrometry while ensuring that the deuterated standard co-elutes with the analyte and behaves similarly during extraction and ionization.[7][8][9]

Comparative Performance: Deuterated vs. Non-Deuterated Internal Standards

The choice of internal standard can significantly impact the accuracy and precision of a bioanalytical method.[10] While structural analogs can be used as internal standards, they may exhibit different chromatographic behavior and ionization efficiency compared to the analyte, leading to less reliable data.[5] Deuterated internal standards, by closely mimicking the analyte, can more effectively compensate for matrix effects and other sources of variability.[6]

Below is a summary of expected performance for key validation parameters based on the type of internal standard used.

Validation ParameterUsing Deuterated Internal StandardUsing Non-Deuterated (Analog) Internal StandardRationale
Accuracy HighModerate to HighThe deuterated IS co-elutes and experiences similar matrix effects as the analyte, leading to a more accurate ratio of analyte to IS response.[6][9]
Precision HighModerateThe deuterated IS effectively normalizes for variability in sample preparation, injection volume, and ionization, resulting in lower coefficients of variation (%CV).[5]
Matrix Effect LowModerate to HighDifferential matrix effects between the analyte and a non-co-eluting analog IS can lead to significant ion suppression or enhancement, compromising data quality.[6][11]
Recovery Consistent and ReproduciblePotentially VariableThe deuterated IS tracks the analyte's recovery more closely throughout the extraction process due to their near-identical physicochemical properties.[10]
Robustness HighModerateMethods using deuterated standards are generally more rugged and less susceptible to minor variations in analytical conditions.[7]

Experimental Protocols for Key Validation Experiments

The following are detailed methodologies for critical validation experiments as outlined in the ICH M10 guideline, with specific considerations for the use of a deuterated internal standard.

Accuracy and Precision Assessment

Objective: To determine the closeness of the mean test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Protocol:

  • Prepare quality control (QC) samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.

  • On at least three separate days, analyze a minimum of five replicates of each QC level.

  • For each replicate, add a fixed concentration of the deuterated internal standard to the QC sample before sample processing.

  • Process the samples using the validated extraction procedure.

  • Analyze the extracted samples by LC-MS/MS.

  • Calculate the concentration of the analyte in each QC sample using the calibration curve.

  • Determine the accuracy as the percentage of the calculated concentration to the nominal concentration.

  • Calculate the precision as the relative standard deviation (%RSD) or coefficient of variation (%CV) for the replicates at each concentration level.

Acceptance Criteria (ICH M10):

  • Accuracy: The mean value should be within ±15% of the nominal value (±20% at the LLLOQ).

  • Precision: The %CV should not exceed 15% (20% at the LLOQ).

Matrix Effect Evaluation

Objective: To assess the potential for matrix components to alter the ionization of the analyte and internal standard, leading to ion suppression or enhancement.

Protocol:

  • Obtain blank biological matrix from at least six different sources.

  • Prepare two sets of samples for each source:

    • Set A: Extract blank matrix and spike the analyte and deuterated internal standard into the post-extraction supernatant.

    • Set B: Spike the analyte and deuterated internal standard into a neat solution (e.g., mobile phase).

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix factor (MF) for the analyte and the internal standard for each source: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution).

  • Calculate the IS-normalized matrix factor: IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard).

  • Determine the %CV of the IS-normalized matrix factor across the different sources.

Acceptance Criteria (ICH M10):

  • The %CV of the IS-normalized matrix factor should not exceed 15%.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams, created using the Graphviz DOT language, depict the experimental workflow for method validation and the logical relationship of using a deuterated internal standard for improved quantification.

G Experimental Workflow for Bioanalytical Method Validation cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_validation Validation Assessment A Prepare Calibration Standards & QCs B Spike with Deuterated Internal Standard A->B Add fixed amount C Protein Precipitation / LLE / SPE B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis D->E F Generate Peak Area Ratios (Analyte/IS) E->F G Accuracy & Precision F->G H Selectivity & Specificity F->H I Matrix Effect F->I J Stability F->J

Caption: Workflow for bioanalytical method validation using a deuterated internal standard.

G Rationale for Improved Quantification with Deuterated IS cluster_analyte Analyte cluster_is Deuterated IS cluster_variability Sources of Variability cluster_output Result Analyte Analyte Variability Extraction Loss Matrix Effects Injection Volume Variation Analyte->Variability IS Deuterated IS IS->Variability Result Accurate & Precise Quantification Variability->Result Compensated by constant Analyte/IS ratio

Caption: How deuterated internal standards mitigate variability for accurate results.

References

The Analytical Edge: A Comparative Guide to Benocyclidine-d10 Specificity and Selectivity in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of target analytes. This guide provides a comprehensive comparison of Benocyclidine-d10 (BTCP-d10) as an internal standard for the analysis of Benocyclidine (BTCP), a potent dopamine reuptake inhibitor, in complex biological matrices. We delve into its performance, compare it with potential alternatives, and provide detailed experimental protocols to support your analytical method development.

This compound, a deuterated analog of Benocyclidine, is an ideal internal standard for mass spectrometry-based quantification. Its chemical and physical properties closely mimic the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization response allow for effective correction of matrix effects and variations in sample processing, leading to highly accurate and precise results.

Performance of this compound: A Quantitative Overview

A validated Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) method has demonstrated the excellent performance of this compound as an internal standard for the quantification of BTCP. The key performance parameters are summarized in the table below.

ParameterResultCitation
Linearity (r) 0.9993[1]
Lower Limit of Quantification (LLOQ) 195 pM[1]
Intra-batch Accuracy Within ±7%[1]
Inter-batch Accuracy Within ±3%[1]
Intra-batch Precision (RSD) ≤ 8%[1]
Inter-batch Precision (RSD) ≤ 4%[1]

These results, obtained from a validated bioanalytical method, highlight the high degree of accuracy and precision achievable with this compound as an internal standard. The low LLOQ demonstrates the suitability of this method for detecting trace levels of BTCP in biological samples.

Comparison with Alternative Internal Standards

While this compound is the ideal internal standard for BTCP analysis due to its isotopic labeling, other compounds have been suggested as potential alternatives. Here, we compare this compound with two such alternatives: Phencyclidine-d5 (PCP-d5) and unlabeled Phencyclidine (PCP).

Internal StandardTypeAdvantagesDisadvantages
This compound ([2H10]BTCP) Isotope-labeled analog- Co-elutes with the analyte, providing the best correction for matrix effects and extraction variability.- High specificity and selectivity.- May not be as readily available or could be more expensive than other options.
Phencyclidine-d5 (PCP-d5) Isotope-labeled structural analog- Commercially available.[1]- Provides good correction for matrix effects due to structural similarity.- May not perfectly co-elute with BTCP, potentially leading to less accurate correction for matrix effects compared to BTCP-d10.- Fragmentation patterns might differ slightly, requiring careful optimization of MS/MS parameters.
Unlabeled Phencyclidine (PCP) Structural analog- Readily available and inexpensive.[1]- Does not co-elute with BTCP, leading to poorer correction for matrix effects and ionization suppression/enhancement.- Can interfere with the quantification of endogenous or co-administered PCP.- Significantly less accurate and precise compared to isotope-labeled standards.

Recommendation: For the highest level of accuracy and reliability in quantitative bioanalysis of Benocyclidine, the use of its deuterated analog, this compound, is strongly recommended. While PCP-d5 may be a viable alternative if this compound is unavailable, the use of unlabeled PCP as an internal standard is discouraged for definitive quantitative studies due to its potential for significant analytical bias.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for sample preparation and analysis of Benocyclidine in complex matrices using this compound as an internal standard.

Experimental Workflow for Sample Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Matrix (e.g., Whole Blood, Urine) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Acquisition & Quantification Detection->Quantification

Caption: General workflow for the analysis of Benocyclidine in biological matrices.

Detailed Protocol 1: Solid-Phase Extraction (SPE) from Whole Blood

This protocol is adapted from established methods for the extraction of phencyclidine-type compounds from whole blood.

  • Sample Pre-treatment:

    • To 1 mL of whole blood, add 40 µL of a 1 µg/mL solution of this compound in methanol.

    • Vortex for 10 seconds.

    • Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex for 10 seconds.

    • Centrifuge at 3000 rpm for 10 minutes.

  • SPE Column Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 3 mL of methanol, 3 mL of deionized water, and 3 mL of 0.1 M phosphate buffer (pH 6.0).

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge sequentially with 3 mL of deionized water, 3 mL of 0.1 M acetic acid, and 3 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analyte and internal standard with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Detailed Protocol 2: Liquid-Liquid Extraction (LLE) from Urine

This protocol is a modified procedure based on common LLE methods for basic drugs in urine.

  • Sample Pre-treatment:

    • To 2 mL of urine, add 50 µL of a 1 µg/mL solution of this compound in methanol.

    • Add 500 µL of 1 M sodium hydroxide to adjust the pH to >10.

  • Extraction:

    • Add 5 mL of a mixture of n-hexane and ethyl acetate (9:1, v/v).

    • Vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

  • Phase Separation and Evaporation:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Parameters

The following are typical LC-MS/MS parameters for the analysis of Benocyclidine, which should be optimized for the specific instrumentation used.

cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) MobilePhaseA Mobile Phase A: 0.1% Formic Acid in Water MobilePhaseB Mobile Phase B: 0.1% Formic Acid in Acetonitrile Gradient Gradient Elution FlowRate Flow Rate: 0.4 mL/min InjectionVolume Injection Volume: 5 µL Ionization Electrospray Ionization (ESI), Positive Mode ScanMode Multiple Reaction Monitoring (MRM) BTCP_Transition BTCP: m/z 300.2 -> 86.1 BTCP_d10_Transition BTCP-d10: m/z 310.2 -> 96.1

Caption: Typical LC-MS/MS parameters for Benocyclidine analysis.

Conclusion

This compound stands out as the superior internal standard for the accurate and precise quantification of Benocyclidine in complex biological matrices. Its isotopic similarity to the analyte ensures optimal correction for analytical variability, a critical factor in regulated bioanalysis and drug development. While alternatives like PCP-d5 may be considered, they are unlikely to provide the same level of performance. The detailed protocols provided in this guide offer a solid foundation for developing robust and reliable analytical methods for Benocyclidine, empowering researchers to generate high-quality data with confidence.

References

Performance Evaluation of Benocyclidine-d10 as an Internal Standard in Analytical Testing

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of Benocyclidine-d10 as an internal standard for the quantitative analysis of benocyclidine (BTCP), a potent dopamine reuptake inhibitor. The performance of this compound is evaluated against a viable alternative, Phencyclidine-d5, with supporting data from scientific literature. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate internal standard for their analytical needs, ensuring accuracy and reliability in proficiency testing and routine sample analysis.

Comparative Analysis of Internal Standards

The selection of a suitable internal standard is critical for the accuracy and precision of quantitative mass spectrometry-based assays. An ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency and fragmentation patterns to compensate for variations in sample preparation and instrument response. In the context of benocyclidine analysis, the deuterated analog, this compound, is a primary candidate. However, due to its commercial availability and successful application in preliminary studies, deuterated phencyclidine ([2H5]PCP) presents a noteworthy alternative.[1]

Internal StandardAnalyteMethodKey Performance MetricsSource
This compound ([2H10]BTCP)Benocyclidine (BTCP)LC-ESI-MS/MSLinear calibration curve (r = 0.9993) over a concentration range of 195 pM to 50 nM. Demonstrates high reliability and robustness for BTCP quantification.[1]
Phencyclidine-d5 ([2H5]PCP)Benocyclidine (BTCP)LC-ESI-MS/MSPreliminary experiments indicate reliable quantification of BTCP can be achieved.[1][1]
Phencyclidine-d5 (PCP-d5)Phencyclidine (PCP)GC-MSInter-laboratory study showed good reproducibility with RSDr values between 2.1%-3.0% and RSDR values between 4.2%-7.3%.[2][2]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. The following protocols are based on established methods for the analysis of benocyclidine and related compounds.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Benocyclidine Quantification

This method is suitable for the quantification of benocyclidine in biological matrices using a deuterated internal standard.

  • Sample Preparation:

    • Spike the biological matrix (e.g., plasma, urine) with a known concentration of the internal standard (this compound or Phencyclidine-d5).

    • Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Liquid Chromatography: Utilize a C18 reversed-phase column with a gradient elution profile.

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

      • MRM Transitions:

        • Benocyclidine (BTCP): m/z 300.4 → 215.3[1]

        • This compound ([2H10]BTCP): m/z 310.4 → 215.3[1]

        • Phencyclidine-d5 (PCP-d5): m/z 249.2 → 91.1 (example transition, may need optimization)

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Decision Making

The selection of an appropriate internal standard is a critical step in method development for quantitative analysis. The following diagram illustrates a logical workflow for this process.

cluster_0 Internal Standard Selection Workflow A Define Analytical Requirements (Analyte, Matrix, Sensitivity) B Identify Potential Internal Standards (Deuterated Analogs, Structural Analogs) A->B C Evaluate Commercial Availability and Cost-Effectiveness B->C D Perform Preliminary Experiments (Co-elution, Ionization, Fragmentation) C->D E Assess Performance: Linearity, Precision, Accuracy D->E E->B Does Not Meet Requirements F Select Optimal Internal Standard E->F Meets Requirements G Method Validation F->G

Caption: Workflow for selecting an analytical internal standard.

The use of a deuterated analog of the analyte, such as this compound for benocyclidine, is generally the preferred approach as it ensures the most similar physicochemical behavior during sample processing and analysis.[1] However, practical considerations such as the commercial availability and cost of the internal standard may necessitate the evaluation of alternatives like Phencyclidine-d5. Preliminary studies have shown that [2H5]PCP can provide reliable quantification for benocyclidine, making it a viable option.[1]

Conclusion

Both this compound and Phencyclidine-d5 are effective internal standards for the quantitative analysis of benocyclidine by LC-MS/MS. This compound, as a deuterated analog, offers the highest degree of analytical similarity to the analyte. However, Phencyclidine-d5 has been shown to be a reliable and commercially available alternative. The choice between these internal standards will depend on the specific requirements of the assay, including desired levels of precision and accuracy, as well as practical considerations of cost and availability. For proficiency testing, where the highest level of accuracy is paramount, the use of a stable isotope-labeled internal standard like this compound is highly recommended.

References

Safety Operating Guide

Navigating the Disposal of Benocyclidine-d10: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical aspect of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of Benocyclidine-d10, a deuterated analog of Benocyclidine. While this compound is not classified as a hazardous substance, its deuterated nature warrants careful consideration of disposal protocols.

Safety and Handling Profile

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] It presents no significant fire, health, or reactivity hazards.[1]

Hazard CategoryNFPA RatingHMIS Rating
Health00
Fire00
Reactivity00
Caption: NFPA and HMIS ratings for this compound, indicating minimal immediate hazards.[1]**

Despite its non-hazardous classification, standard laboratory safety practices should always be observed during handling. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.

Disposal Procedures for this compound

The disposal of this compound should adhere to local, state, and federal regulations for non-hazardous chemical waste. Given its nature as a deuterated compound, it is also prudent to consider regulations pertaining to deuterium.

Step-by-Step Disposal Protocol:
  • Consult Local Regulations: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable local and national regulations.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., vials, pipette tips), in a designated and clearly labeled waste container.

    • The container should be made of a material compatible with the compound and securely sealed.

  • Disposal Options:

    • Chemical Waste Management Service: The most recommended method is to transfer the waste to a licensed chemical waste management company.[2] These companies are equipped to handle and dispose of chemical waste in an environmentally responsible manner.

    • Incineration: Incineration at a licensed facility is a preferred method for the destruction of many chemical compounds.[2]

    • Landfill: If permitted by local regulations for non-hazardous waste, disposal in an engineered landfill may be an option.[2] However, this is generally a less preferred method for chemical waste.

Important Note on Deuterated Compounds: While the immediate hazard of this compound is low, compounds containing deuterium at a ratio exceeding 1:5000 to hydrogen are considered "enriched" and may be subject to monitoring by national and international bodies like the International Atomic Energy Agency (IAEA), primarily concerning export control.[3][4] While specific disposal regulations for small research quantities are not explicitly detailed, it is best practice to maintain records of the disposal of deuterated compounds.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines & Local Regulations start->consult_ehs is_hazardous Classified as Hazardous? consult_ehs->is_hazardous non_hazardous Treat as Non-Hazardous Chemical Waste is_hazardous->non_hazardous No collect_waste Collect in Labeled, Sealed Container non_hazardous->collect_waste waste_management Transfer to Licensed Chemical Waste Management Service collect_waste->waste_management incineration Incineration at Permitted Facility waste_management->incineration Preferred landfill Engineered Landfill (if permitted) waste_management->landfill Alternative document_disposal Document Disposal for Record-Keeping incineration->document_disposal landfill->document_disposal end End: Disposal Complete document_disposal->end

Caption: Workflow for the disposal of this compound.

Experimental Protocols Cited

This guidance is based on established safety and disposal protocols and does not involve novel experimental procedures. The key cited methodologies are standard practices in chemical waste management.

By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.